Dantrolene-13C3
Description
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Properties
IUPAC Name |
1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/b15-7+/i8+1,13+1,14+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOMQRBLCMDCEG-VFVCCWAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13C](=O)N[13C](=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675655 | |
| Record name | 1-[(E)-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino](~13~C_3_)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185234-99-4 | |
| Record name | 1-[(E)-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino](~13~C_3_)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Dantrolene-13C3
This document provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, an isotopically labeled form of the skeletal muscle relaxant Dantrolene. This guide is intended for professionals in research and drug development, offering detailed data, experimental insights, and pathway visualizations.
Chemical Structure and Properties
Dantrolene is a hydantoin derivative that functions as a direct-acting skeletal muscle relaxant.[1][2] Its isotopically labeled counterpart, this compound, is a critical tool in metabolic studies, bioanalytical assays, and pharmacokinetic research, where it serves as an internal standard. The 13C labels are located on the imidazolidine-2,4-dione ring.[3]
IUPAC Name: 1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione.[3]
Physicochemical Properties
The fundamental physical and chemical properties of Dantrolene and its 13C3-labeled analog are summarized below. The primary difference lies in the molecular weight due to the incorporation of three heavy carbon isotopes.
| Property | Dantrolene | This compound | Data Source(s) |
| Molecular Formula | C₁₄H₁₀N₄O₅ | C₁₁¹³C₃H₁₀N₄O₅ | [2][4],[3][5] |
| Molecular Weight | 314.257 g/mol | 317.23 g/mol | [4],[3] |
| Exact Mass | 314.065119 g/mol | 317.075184 g/mol | [2],[3] |
| Appearance | Orange powder/crystals | Not specified | [6] |
| Melting Point | 279-280 °C | Not specified | [6] |
| Solubility | Slightly soluble in water; more soluble in alkaline solutions. | Not specified | [6] |
| XLogP | 1.69 | 1.7 | [7],[3] |
Pharmacokinetic Properties
Dantrolene's clinical efficacy is governed by its pharmacokinetic profile. It is administered orally for chronic spasticity or intravenously for emergencies like malignant hyperthermia.[8]
| Parameter | Value | Data Source(s) |
| Bioavailability | ~70% (Oral) | [1] |
| Protein Binding | Significant, primarily to albumin | [1] |
| Metabolism | Hepatic, via microsomal enzymes | [1] |
| Major Metabolites | 5-hydroxydantrolene, Acetylamino metabolite | [1] |
| Biological Half-life | 4 to 8 hours | [8] |
| Elimination | Urine and Bile Duct | [4][8] |
Mechanism of Action and Signaling Pathways
Dantrolene exerts its therapeutic effect by decoupling the excitation-contraction (E-C) coupling process in skeletal muscle.[1] Its primary molecular target is the ryanodine receptor (RyR), an intracellular calcium release channel on the membrane of the sarcoplasmic reticulum (SR).[9][10]
Skeletal Muscle E-C Coupling Inhibition
In healthy skeletal muscle, a neuronal action potential triggers the release of calcium (Ca²⁺) from the SR, which then binds to troponin, initiating muscle contraction.[9] Dantrolene binds specifically to the RyR1 isoform, which is predominant in skeletal muscle, and to a lesser extent RyR3.[10] This binding reduces the channel's sensitivity and inhibits the release of Ca²⁺ into the myoplasm.[10] By lowering the intracellular Ca²⁺ concentration, Dantrolene prevents the actin-myosin cross-bridging required for muscle contraction.[8] This mechanism is crucial for its use in treating malignant hyperthermia, a condition characterized by uncontrolled Ca²⁺ release from the SR.[1][9] Its selectivity for RyR1 and RyR3 over the cardiac RyR2 isoform explains its minimal impact on cardiac muscle function.[10]
Caption: Dantrolene's inhibition of skeletal muscle contraction.
Neuroprotective Pathways
Beyond muscle relaxation, Dantrolene exhibits neuroprotective properties by stabilizing intracellular Ca²⁺ homeostasis in neurons.[10] In neurodegenerative models, such as those for Alzheimer's disease, and in response to excitotoxic insults like ischemia, elevated intracellular Ca²⁺ can trigger apoptotic pathways and oxidative stress.[10] Dantrolene, by inhibiting RyR-mediated Ca²⁺ release from the endoplasmic reticulum, can prevent this cascade. It has been shown to reduce apoptosis and lower cellular peroxide levels, suggesting a role in mitigating neuronal damage.[10]
Caption: Neuroprotective mechanism of Dantrolene via Ca²⁺ modulation.
Experimental Protocols
The synthesis and analysis of Dantrolene and its labeled analogs involve established organic chemistry and analytical techniques.
General Synthesis of Dantrolene
The synthesis of Dantrolene typically involves a multi-step process. The production of this compound would follow a similar pathway, utilizing a 13C-labeled precursor for the hydantoin ring, such as labeled 1-aminohydantoin. The original patented synthesis provides a foundational method.[4][11]
Protocol Outline:
-
Step 1: Diazotization and Coupling: 4-nitroaniline undergoes diazotization. The resulting diazonium salt is coupled with 2-furaldehyde in a copper-catalyzed reaction (a modified Meerwein arylation) to produce 5-(4-nitrophenyl)-2-furaldehyde.[4][11]
-
Step 2: Formation of 1-Aminohydantoin: 1-aminohydantoin is synthesized, for example, by the cyclization of semicarbazideacetic acid. For this compound, labeled precursors would be introduced at this stage.[11]
-
Step 3: Condensation: The 5-(4-nitrophenyl)-2-furaldehyde from Step 1 is condensed with 1-aminohydantoin from Step 2 to form the final Dantrolene product.[4][11]
-
Step 4: Purification: The crude product is purified, often by recrystallization from a solvent like aqueous DMF (dimethylformamide).[6]
Caption: General workflow for the synthesis of Dantrolene.
Pharmacokinetic Analysis Workflow
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. A typical preclinical study in an animal model, such as the minipig or dog, follows a structured protocol.[12][13] this compound would be used as an internal standard for quantification by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
Protocol Outline:
-
Animal Model & Acclimation: Healthy subjects (e.g., beagle dogs or Göttingen minipigs) are selected and acclimated to the study environment.[12][13]
-
Dosing: Animals are administered a specific dose of the drug formulation (e.g., 2.5 mg/kg) intravenously.[13] A crossover study design may be used, where each animal receives different formulations in separate periods.[13]
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, and at multiple intervals post-dose) into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored frozen (-70°C or below) until analysis.
-
Sample Preparation: Plasma samples are prepared for analysis. This typically involves protein precipitation followed by the addition of an internal standard (this compound).
-
LC-MS/MS Analysis: The prepared samples are injected into an HPLC system coupled to a mass spectrometer. The concentrations of Dantrolene and its metabolites (like 5-hydroxydantrolene) are quantified by comparing the peak area ratio of the analyte to the internal standard against a standard curve.[6]
-
Data Analysis: Pharmacokinetic parameters (Cmax, AUC, T½, etc.) are calculated from the plasma concentration-time data using specialized software.
Caption: Workflow for a preclinical pharmacokinetic study of Dantrolene.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C14H10N4O5 | CID 46780561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dantrolene - Wikipedia [en.wikipedia.org]
- 5. This compound - Acanthus Research [acanthusresearch.com]
- 6. Dantrolene [drugfuture.com]
- 7. dantrolene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 10. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dantrolene sodium, F-440, Dantrium-药物合成数据库 [drugfuture.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Dantrolene-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for Dantrolene-¹³C₃, an isotopically labeled variant of the skeletal muscle relaxant Dantrolene. The inclusion of three ¹³C atoms in the imidazolidine-2,4-dione (hydantoin) ring makes it an invaluable internal standard for quantitative bioanalytical studies, such as mass spectrometry-based pharmacokinetic and metabolic profiling.
This document outlines a robust three-part synthetic strategy, detailing the preparation of the unlabeled aldehyde intermediate, a proposed synthesis for the key ¹³C₃-labeled aminohydantoin precursor, and the final condensation step to yield the target compound. Detailed experimental protocols, quantitative data, and process diagrams are provided to support researchers in the fields of medicinal chemistry, drug metabolism, and pharmaceutical analysis.
Overall Synthetic Workflow
The synthesis is logically structured into three primary stages: the preparation of the aromatic aldehyde, the construction of the isotopically labeled hydantoin ring, and the final coupling of these two fragments.
Synthetic Pathway and Experimental Protocols
The detailed chemical pathway involves the initial synthesis of two key intermediates, which are then combined in the final step. The isotopic labels are introduced during the synthesis of the aminohydantoin moiety.
Part A: Synthesis of 5-(4-Nitrophenyl)furfural (Intermediate 1)
This synthesis follows a modified Meerwein arylation procedure.[1]
Methodology:
-
Diazotization: A solution of p-nitroaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid is cooled to 0-5°C in an ice-salt bath. An aqueous solution of sodium nitrite (1.05 eq) is added dropwise, maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Arylation: In a separate flask, furfural (1.5 eq) is dissolved in acetone. Copper(II) chloride dihydrate (0.1 eq) is added as a catalyst. The freshly prepared, cold diazonium salt solution is then added slowly to the furfural solution, keeping the temperature below 35°C. Vigorous gas evolution (N₂) will be observed.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The mixture is then poured into a large volume of cold water. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then a cold 5% sodium carbonate solution to remove acidic impurities. The crude solid is recrystallized from ethanol or an ethanol/water mixture to yield 5-(4-nitrophenyl)furfural as a crystalline solid.[2][3]
Part B: Proposed Synthesis of 1-Amino-(2,4,5-¹³C₃)hydantoin (Intermediate 2)
This proposed synthesis is based on an established method for preparing 1-aminohydantoin, adapted for the incorporation of ¹³C isotopes.[1][4] The key labeled precursors, [carbonyl-¹³C]Semicarbazide hydrochloride and Ethyl [1,2-¹³C₂]chloroacetate, are reported to be commercially available.[2]
Methodology:
-
Semicarbazone Formation: [carbonyl-¹³C]Semicarbazide hydrochloride (1.0 eq) is dissolved in water, and sodium acetate (1.1 eq) is added, followed by acetone (1.2 eq). The mixture is stirred at room temperature for 1 hour. The resulting white precipitate of acetone [carbonyl-¹³C]semicarbazone is collected by filtration, washed with cold water, and dried.
-
Cyclization: A solution of sodium ethoxide is prepared by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere. The dried acetone [carbonyl-¹³C]semicarbazone (1.0 eq) is added, followed by the dropwise addition of Ethyl [1,2-¹³C₂]chloroacetate (1.0 eq). The reaction mixture is heated to reflux for 4-6 hours.
-
Hydrolysis and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is redissolved in water and acidified with concentrated hydrochloric acid (e.g., to pH 1-2). The solution is heated at 80-90°C for 1 hour to hydrolyze the protective isopropylidene group.
-
Purification: The solution is cooled, and any precipitated solid is filtered off. The filtrate is neutralized carefully with a base (e.g., sodium carbonate) to precipitate the product. The crude 1-Amino-(2,4,5-¹³C₃)hydantoin is collected by filtration, washed with cold ethanol, and dried under vacuum.
Part C: Synthesis of Dantrolene-¹³C₃ (Final Product)
This final step involves the acid-catalyzed condensation of the aldehyde and the labeled aminohydantoin to form the target hydrazone.
Methodology:
-
Condensation: 5-(4-Nitrophenyl)furfural (Intermediate 1, 1.0 eq) and 1-Amino-(2,4,5-¹³C₃)hydantoin (Intermediate 2, 1.05 eq) are suspended in ethanol. A catalytic amount of a strong acid (e.g., 2-3 drops of concentrated sulfuric acid) is added.
-
Reaction: The mixture is heated to reflux with stirring for 2-4 hours, during which the product precipitates from the solution.
-
Purification and Characterization: The reaction mixture is cooled to room temperature, and the yellow crystalline product is collected by vacuum filtration. The solid is washed sequentially with water, ethanol, and diethyl ether to remove unreacted starting materials and impurities. The final product, Dantrolene-¹³C₃, is dried under vacuum. The isotopic incorporation and chemical purity should be confirmed by high-resolution mass spectrometry (HRMS) and ¹³C-NMR spectroscopy.
Data Presentation
The following tables summarize the key chemical entities in the synthesis and the estimated yields for each major transformation.
Table 1: Properties of Key Intermediates and Final Product
| Compound Name | Structure | Molecular Formula | Molecular Weight (Unlabeled) | Molecular Weight (¹³C₃ Labeled) |
| 5-(4-Nitrophenyl)furfural | Intermediate 1 | C₁₁H₇NO₄ | 217.18 g/mol | N/A |
| 1-Aminohydantoin | Intermediate 2 | C₃H₅N₃O₂ | 115.09 g/mol | 118.09 g/mol |
| Dantrolene | Final Product | C₁₄H₁₀N₄O₅ | 314.26 g/mol | 317.26 g/mol |
Table 2: Summary of Synthetic Steps and Estimated Yields
| Step | Reaction Description | Starting Materials | Product | Estimated Yield (%) |
| A | Meerwein Arylation | p-Nitroaniline, Furfural | 5-(4-Nitrophenyl)furfural | 40 - 50% |
| B | Proposed Hydantoin Synthesis | [¹³C]Semicarbazide, Ethyl [1,2-¹³C₂]chloroacetate | 1-Amino-(2,4,5-¹³C₃)hydantoin | 55 - 65% |
| C | Hydrazone Condensation | Intermediates 1 & 2 | Dantrolene-¹³C₃ | 85 - 95% |
| Overall | Total Synthesis | - | Dantrolene-¹³C₃ | ~20 - 30% |
Note: Yields are estimates based on analogous reactions reported in the literature and may vary based on experimental conditions and scale.
References
The Role of Dantrolene-13C3 as an Internal Standard: A Technical Guide
This in-depth technical guide explores the mechanism of action of Dantrolene-13C3 as an internal standard in quantitative bioanalysis. Primarily aimed at researchers, scientists, and drug development professionals, this document elucidates the principles of isotope dilution mass spectrometry, details experimental protocols, and presents quantitative data for the accurate determination of dantrolene in biological matrices.
Core Principle: Isotope Dilution Mass Spectrometry
This compound serves as an internal standard based on the principle of isotope dilution mass spectrometry (IDMS).[1][2][3][4] This is a robust method for quantifying a compound of interest (analyte) in a complex sample. A known amount of the isotopically labeled version of the analyte, in this case, this compound, is added to the sample at the beginning of the analytical process.[2][4]
The fundamental premise of IDMS is that the stable isotope-labeled internal standard is chemically identical to the analyte.[5][6] Consequently, it behaves identically during sample preparation steps such as extraction, derivatization, and chromatography, as well as during the ionization process in the mass spectrometer.[5][6] Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.
The mass spectrometer can differentiate between the analyte (Dantrolene) and the internal standard (this compound) due to their mass difference. The quantification is therefore based on the ratio of the signal from the analyte to the signal from the internal standard, rather than the absolute signal of the analyte.[4][7] This ratio remains constant even if there are variations in sample recovery or instrument response, leading to highly accurate and precise measurements.[5]
Chemical Structures and Mass Spectrometry
The key difference between Dantrolene and its 13C3-labeled internal standard lies in the incorporation of three heavy carbon-13 isotopes in the latter. This mass difference is the basis for their differentiation in the mass spectrometer.
Caption: Chemical Structures of Dantrolene and this compound.
In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This technique, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Dantrolene | 315.1 | 247.1 |
| This compound | 318.1 | 250.1 |
Note: The exact m/z values may vary slightly depending on the instrument and ionization mode. The values presented are hypothetical based on the structures.
Experimental Protocol: Quantification of Dantrolene in Human Plasma
This section outlines a typical experimental protocol for the quantification of dantrolene in human plasma using this compound as an internal standard, adapted from a validated UPLC-MS/MS method.[8]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Spiking: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
-
Extraction: Add 1 mL of tertiary butyl methyl ether as the extraction solvent.
-
Vortexing and Centrifugation: Vortex the mixture for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
Caption: Liquid-Liquid Extraction Workflow for Plasma Samples.
UPLC-MS/MS Conditions
-
Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: Reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 30 mm).[8]
-
Mobile Phase: Acetonitrile: 0.1% formic acid (80:20, v/v) in an isocratic mode.[8]
-
Flow Rate: 0.3 mL/min.[8]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific transitions for Dantrolene and this compound.
Data Analysis and Method Validation
The concentration of dantrolene in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte for a series of calibration standards.
A bioanalytical method using an isotopically labeled internal standard should be validated according to regulatory guidelines (e.g., FDA).[8] Key validation parameters are summarized in the table below.
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the determined value to the true value. | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | The extraction efficiency of an analytical process. | Consistent and reproducible |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Internal standard normalized matrix factor should be close to 1 |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions. | Within ±15% of the initial concentration |
Logical Relationship of the Analytical Process
The entire analytical process, from sample receipt to final concentration determination, follows a logical sequence where the internal standard plays a crucial role in ensuring the reliability of the results.
Caption: Overall workflow of the bioanalytical method.
References
- 1. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. Isotope dilution - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Certificate of Analysis of Dantrolene-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Dantrolene-13C3, a stable isotope-labeled version of the skeletal muscle relaxant Dantrolene. This document is intended to serve as a comprehensive resource, detailing the essential chemical and physical properties, analytical methodologies for its characterization, and its primary mechanism of action. The information presented herein is crucial for researchers utilizing this compound as an internal standard in quantitative bioanalysis or in metabolic studies.
Quantitative Data Summary
The following tables summarize the key quantitative data typically found in a Certificate of Analysis for this compound. These values are representative and may vary slightly between different manufacturing lots.
Table 1: Chemical and Physical Properties
| Property | Value |
| Chemical Name | 1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione[1] |
| Synonyms | This compound, Dantrium-13C3[1] |
| Molecular Formula | C₁₁¹³C₃H₁₀N₄O₅[2] |
| Molecular Weight | 317.23 g/mol [1][2] |
| CAS Number | 1185234-99-4[2] |
| Appearance | Orange to yellow solid |
| Solubility | Soluble in DMSO |
Table 2: Quality Control Specifications
| Test | Specification | Method |
| Chemical Purity | ≥98% | HPLC |
| Isotopic Enrichment | ≥99 atom % 13C | MS |
| Identity | Conforms to structure | ¹H-NMR |
Experimental Protocols
Detailed methodologies for the key experiments cited in the quality control specifications are provided below. These protocols are based on established analytical techniques for Dantrolene and its isotopically labeled analogues.
2.1. Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is used to assess the chemical purity of this compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 375 nm.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. This stock solution is then diluted with the mobile phase to a final concentration of about 0.1 mg/mL.
-
Procedure: The prepared sample is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded.
-
Data Analysis: The purity is calculated by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
2.2. Determination of Isotopic Enrichment by Mass Spectrometry (MS)
This protocol is designed to determine the percentage of 13C atoms incorporated into the Dantrolene molecule.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured.
-
Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with the mass spectrometer's ionization source (e.g., acetonitrile/water).
-
Procedure: The mass spectrum of the sample is acquired in the region of the molecular ion.
-
Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the unlabeled (M), singly labeled (M+1), doubly labeled (M+2), and triply labeled (M+3) species are measured. The isotopic enrichment is calculated based on the relative abundance of the M+3 peak compared to the other peaks in the cluster, after correcting for the natural abundance of isotopes.
2.3. Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
This method confirms the chemical structure of this compound.
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in about 0.7 mL of DMSO-d₆.
-
Procedure: The ¹H-NMR spectrum is acquired.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the observed proton signals are compared with the known spectrum of unlabeled Dantrolene to confirm that the structure is correct. The absence of significant impurity signals further supports the chemical purity of the sample.
Mandatory Visualizations
3.1. Signaling Pathway of Dantrolene's Mechanism of Action
Dantrolene exerts its therapeutic effect by modulating intracellular calcium levels in skeletal muscle cells. It is a direct-acting skeletal muscle relaxant that inhibits the release of calcium from the sarcoplasmic reticulum.[3][4] This is achieved by binding to the ryanodine receptor 1 (RyR1), a calcium channel critical for excitation-contraction coupling.[3] By blocking this channel, Dantrolene effectively reduces the amount of calcium available for muscle contraction, leading to muscle relaxation.[3][5]
Caption: Mechanism of action of Dantrolene in skeletal muscle.
3.2. Experimental Workflow for Quality Control Analysis
The quality control of this compound involves a series of analytical tests to ensure its identity, purity, and isotopic enrichment. This workflow outlines the sequential steps taken from sample reception to the final issuance of the Certificate of Analysis.
Caption: Quality control workflow for this compound.
3.3. Logical Relationship for Bioanalytical Method Using this compound
This compound is primarily used as an internal standard for the quantification of unlabeled Dantrolene in biological samples by LC-MS/MS. This diagram illustrates the logical steps involved in such a bioanalytical assay.
Caption: Bioanalytical workflow using this compound as an internal standard.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | CAS 1185234-99-4 | LGC Standards [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Dantrolene-13C3: Sourcing, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dantrolene-13C3, a stable isotope-labeled internal standard essential for the accurate quantification of the muscle relaxant Dantrolene. This document outlines commercially available sources, typical product specifications, and its primary application in analytical methodologies. Furthermore, it delves into the mechanism of action of Dantrolene, providing a visual representation of the relevant signaling pathway.
Sourcing and Procurement of this compound
This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research and analytical purposes. While pricing is generally available upon request, researchers can procure this compound from the following reputable vendors:
-
Hexonsynth [1]
-
LGC Standards [2]
-
Santa Cruz Biotechnology [3]
-
Acanthus Research [4]
-
Alfa Chemistry [5]
-
Honeywell Fluka (via Fisher Scientific) [6]
-
MedchemExpress [7]
Purchasing options typically involve direct online inquiry or purchase order submission through the suppliers' websites. It is recommended to request a Certificate of Analysis (CoA) from the chosen supplier to obtain lot-specific data on purity, isotopic enrichment, and other quality control parameters.
Physicochemical Properties and Technical Data
This compound is a stable isotope-labeled version of Dantrolene, where three carbon atoms have been replaced with the Carbon-13 isotope. This labeling makes it an ideal internal standard for mass spectrometry-based quantification methods.[1]
Table 1: General Specifications of this compound
| Property | Value | Reference(s) |
| Chemical Name | 1-[[(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene]amino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | [8] |
| CAS Number | 1185234-99-4 | [3][8] |
| Molecular Formula | C₁₁¹³C₃H₁₀N₄O₅ | [3][8] |
| Molecular Weight | 317.23 g/mol | [3][8] |
While specific quantitative data such as chemical purity and isotopic enrichment are lot-dependent and must be obtained from the supplier's Certificate of Analysis, typical specifications for high-quality analytical standards are provided below.
Table 2: Typical Quantitative Data for this compound (Example)
| Parameter | Typical Specification |
| Chemical Purity (by HPLC) | ≥98% |
| Isotopic Purity (¹³C) | ≥99 atom % ¹³C |
| Available Quantities | 1 mg, 5 mg, 10 mg, 50 mg |
Experimental Applications and Protocols
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Dantrolene in biological matrices such as plasma and serum.[1] The stable isotope label ensures that this compound co-elutes with the unlabeled analyte and experiences similar ionization efficiency, correcting for matrix effects and variations in sample preparation and instrument response.[9][10]
Representative Experimental Protocol: Quantification of Dantrolene in Human Plasma by LC-MS/MS
The following is a generalized protocol based on established methods for the analysis of small molecules in biological fluids.[9][10]
Objective: To determine the concentration of Dantrolene in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard.
Materials:
-
Dantrolene analytical standard
-
This compound internal standard
-
Human plasma (blank and study samples)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
-
LC column (e.g., C18 reversed-phase)
-
LC-MS/MS system with electrospray ionization (ESI) source
Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Dantrolene and this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Dantrolene.
-
Prepare QC samples at low, medium, and high concentrations in blank human plasma.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile with 1% formic acid).
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the LC column.
-
Perform a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive or negative electrospray ionization mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions for both Dantrolene and this compound.
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of Dantrolene and this compound.
-
Calculate the peak area ratio of Dantrolene to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Dantrolene in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mechanism of Action and Signaling Pathway
Dantrolene exerts its muscle relaxant effects by directly inhibiting the ryanodine receptor (RyR), a calcium release channel located on the membrane of the sarcoplasmic reticulum in skeletal muscle.[11] In conditions such as malignant hyperthermia, certain triggers (e.g., volatile anesthetics, succinylcholine) cause an uncontrolled release of calcium from the sarcoplasmic reticulum, leading to sustained muscle contraction and a hypermetabolic state.[11][12] Dantrolene binds to the RyR1 isoform, stabilizing the closed state of the channel and thereby reducing calcium efflux.[13][14]
Below are diagrams illustrating the experimental workflow for Dantrolene quantification and the signaling pathway of Dantrolene's action.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound | CAS 1185234-99-4 | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. This compound - Acanthus Research [acanthusresearch.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. This compound, Honeywell Fluka 10 mg | Buy Online | Honeywell Fluka | Fisher Scientific [fishersci.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C14H10N4O5 | CID 46780561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Malignant Hyperthermia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Management of Suspected Malignant Hyperthermia With Dantrolene: Clinical Insights From 2 Case Reports in a Single-Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Dantrolene-13C3 Safety, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling precautions, and a representative experimental application for Dantrolene-13C3. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this isotopically labeled compound.
Safety Data Sheet (SDS) Summary
The following tables summarize the key safety and property information for Dantrolene. This information is compiled from various supplier safety data sheets for Dantrolene and its isotopically labeled analogs and should be considered representative for this compound. Users must always refer to the specific SDS provided by their supplier before handling the compound.
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₁¹³C₃H₁₀N₄O₅ | [1] |
| Molecular Weight | 317.23 g/mol | [1][2] |
| Appearance | Yellow-orange solid crystalline powder | [3] |
| Solubility | Poor water solubility | [4] |
| Storage Temperature | 4°C, sealed in a cool, well-ventilated area away from direct sunlight and ignition sources. | [5] |
Toxicological Information
| Metric | Value | Species | Source |
| LD₅₀ (Oral) | 7,432 mg/kg | Rat | [6] |
| LDLO (Oral) | 600 mg/kg | Woman | [6] |
| Intraperitoneal LD₅₀ | 413 mg/kg | Rat | [6] |
| Subcutaneous LD₅₀ | >16 g/kg | Rat | [6] |
Hazard Identification
| Hazard Statement | Description |
| H341 | Suspected of causing genetic defects.[6] |
| H351 | Suspected of causing cancer.[6] |
| H361 | Suspected of damaging fertility or the unborn child.[6] |
| H373 | May cause damage to organs through prolonged or repeated exposure.[6] |
Handling Precautions
Strict adherence to safety protocols is essential when handling this compound.
-
Engineering Controls : Use only in areas with appropriate exhaust ventilation to minimize dust and aerosol formation.[5]
-
Personal Protective Equipment (PPE) :
-
Safe Handling Practices :
-
First Aid Measures :
-
Inhalation : Move the exposed person to fresh air. Seek medical attention if symptoms persist.[10]
-
Skin Contact : Immediately wash with soap and water and rinse thoroughly.[8]
-
Eye Contact : Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor.[8]
-
Ingestion : Rinse mouth and consult a doctor. Do not induce vomiting.[9]
-
Mechanism of Action: Signaling Pathway
Dantrolene acts as a postsynaptic muscle relaxant by inhibiting the release of calcium ions from the sarcoplasmic reticulum in muscle cells.[4] It achieves this by binding to and antagonizing the ryanodine receptor 1 (RyR1), a key channel for calcium release.[1] This reduction in intracellular calcium concentration uncouples muscle excitation from contraction.[11]
Caption: Dantrolene's mechanism of action in a skeletal muscle cell.
Representative Experimental Protocol: Quantification of Dantrolene in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a common use for this compound as an internal standard for the accurate quantification of Dantrolene in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective
To determine the concentration of Dantrolene in plasma samples from a pharmacokinetic study using a stable isotope-labeled internal standard (this compound) to correct for matrix effects and variations in sample processing and instrument response.
Materials and Reagents
-
Dantrolene (analytical standard)
-
This compound (internal standard)
-
Control plasma (e.g., human, rat)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Stock and Working Solutions
-
Dantrolene Stock Solution (1 mg/mL): Accurately weigh and dissolve Dantrolene in a suitable solvent (e.g., DMSO or methanol).
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
-
Dantrolene Working Solutions: Prepare a series of dilutions from the stock solution in 50% acetonitrile to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
This compound Working Solution (50 ng/mL): Dilute the internal standard stock solution in 50% acetonitrile.
Sample Preparation
-
Protein Precipitation:
-
Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the this compound working solution (50 ng/mL) and vortex briefly.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Dantrolene from matrix components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (to be optimized).
-
Multiple Reaction Monitoring (MRM):
-
Dantrolene: Monitor a specific precursor-to-product ion transition (e.g., m/z 315 -> m/z 240).
-
This compound: Monitor the corresponding transition for the labeled compound (e.g., m/z 318 -> m/z 243).
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
Data Analysis
-
Integrate the peak areas for both Dantrolene and this compound for each sample.
-
Calculate the peak area ratio (Dantrolene / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Dantrolene in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for Dantrolene quantification using LC-MS/MS.
References
- 1. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Spectrometric Analysis of Dantrolene Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Isotope labeling experiments in metabolomics and fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dantrolene - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Isotopic Purity and Enrichment of Dantrolene-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Dantrolene-13C3, a stable isotope-labeled internal standard essential for the accurate quantification of the skeletal muscle relaxant, dantrolene. This document outlines the quality specifications, analytical methodologies for determining isotopic purity, and the primary mechanism of action of dantrolene.
Introduction to this compound
This compound is a labeled version of dantrolene, where three carbon atoms in the hydantoin ring have been substituted with the stable isotope, carbon-13. This isotopic labeling makes it an ideal internal standard for use in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its primary application is in pharmacokinetic studies, drug metabolism research, and clinical monitoring of dantrolene levels. The key advantage of using a stable isotope-labeled internal standard is its ability to co-elute with the unlabeled analyte, thereby accounting for variations in sample preparation and instrument response.
Quantitative Data on Isotopic Purity and Enrichment
The quality of this compound is defined by its chemical and isotopic purity. While specific values are lot-dependent and should be confirmed by the Certificate of Analysis (CoA) from the supplier, the following tables represent typical specifications for high-quality this compound.
Table 1: General Specifications for this compound
| Parameter | Specification |
| Chemical Formula | C₁₁¹³C₃H₁₀N₄O₅ |
| Molecular Weight | 317.23 g/mol |
| CAS Number | 1185234-99-4 |
| Appearance | Yellow to Orange Solid |
| Chemical Purity | ≥98% (typically determined by HPLC) |
| Isotopic Purity | ≥99 atom % ¹³C |
Table 2: Representative Isotopic Distribution
This table illustrates a typical mass isotopomer distribution for this compound, which is used to confirm the level of isotopic enrichment. This data is typically generated using high-resolution mass spectrometry.
| Mass Isotopomer | Relative Abundance (%) |
| M+0 (Unlabeled) | < 0.1% |
| M+1 | < 1.0% |
| M+2 | < 5.0% |
| M+3 (¹³C₃) | > 94% |
Experimental Protocols
Detailed below are generalized experimental protocols for the determination of isotopic purity and enrichment of this compound using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Isotopic Enrichment Analysis by Mass Spectrometry
Objective: To determine the isotopic enrichment and distribution of this compound.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) coupled with an HPLC system.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL in the same solvent.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Full scan.
-
Mass Range: m/z 300-350.
-
Resolution: ≥ 60,000.
-
Data Analysis: Analyze the mass spectrum of the this compound peak to determine the relative abundances of the M+0, M+1, M+2, and M+3 isotopomers.
-
Isotopic Purity Assessment by NMR Spectroscopy
Objective: To confirm the position of the ¹³C labels and assess the overall isotopic purity.
Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C probe.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The spectrum should show three significantly enhanced signals corresponding to the ¹³C-labeled positions in the hydantoin ring.
-
The absence of significant signals at the chemical shifts corresponding to the unlabeled carbon positions in the hydantoin ring confirms high isotopic enrichment.
-
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
The signals of protons attached to or near the ¹³C-labeled carbons may show coupling (J-coupling), providing further confirmation of the label positions.
-
Visualization of Dantrolene's Mechanism of Action
Dantrolene exerts its therapeutic effect by modulating intracellular calcium levels. The following diagram illustrates the signaling pathway affected by dantrolene.
The Role of Dantrolene-13C3 in Elucidating Malignant Hyperthermia Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant hyperthermia (MH) is a life-threatening pharmacogenetic disorder characterized by a hypermetabolic state triggered by certain volatile anesthetics and depolarizing muscle relaxants in susceptible individuals.[1] The underlying cause is primarily linked to mutations in the ryanodine receptor type 1 (RYR1), the calcium release channel of the sarcoplasmic reticulum in skeletal muscle.[1] These mutations lead to an uncontrolled release of calcium, causing sustained muscle contraction, rapid temperature increase, and severe metabolic acidosis.[2] Dantrolene is the only specific and effective treatment for an MH crisis, acting as a direct skeletal muscle relaxant by inhibiting the RYR1 channel.[3]
Understanding the precise pharmacokinetics and pharmacodynamics of dantrolene is crucial for optimizing treatment strategies and developing new therapeutic interventions. Stable isotope-labeled compounds, such as Dantrolene-13C3, are invaluable tools in this research. This technical guide provides an in-depth overview of the application of this compound in studying the pathophysiology of MH, with a focus on its use in quantitative analysis, experimental protocols, and the signaling pathways involved.
Physicochemical Properties of this compound
This compound is a stable isotope-labeled version of dantrolene, where three carbon atoms in the hydantoin ring are replaced with the heavy isotope, carbon-13. This labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification.
| Property | Value | Reference |
| Molecular Formula | C₁₁¹³C₃H₁₀N₄O₅ | [4] |
| Molecular Weight | 317.23 g/mol | [4] |
| CAS Number | 1185234-99-4 | [4] |
| Appearance | Crystalline solid | [5] |
| Solubility | Low in water | [5] |
| pKa | ~7.5 | [6] |
Malignant Hyperthermia Signaling Pathway and Dantrolene's Mechanism of Action
Malignant hyperthermia is triggered by an abnormal response of the skeletal muscle to certain anesthetic agents. The core of the pathophysiology lies in the dysregulation of intracellular calcium homeostasis.
Dantrolene exerts its therapeutic effect by directly binding to the ryanodine receptor, stabilizing it in a closed state and thereby reducing the uncontrolled release of calcium from the sarcoplasmic reticulum.[3] This action effectively uncouples muscle excitation from contraction, alleviating the hypermetabolic state.
Quantitative Analysis using this compound
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (ID-MS) for the accurate quantification of dantrolene in biological matrices such as plasma, serum, and tissue homogenates.[7] This technique is considered the gold standard for quantitative analysis due to its high precision and accuracy.
Experimental Protocol: Quantification of Dantrolene in Plasma using LC-MS/MS with this compound
This protocol outlines a general procedure for the analysis of dantrolene concentrations in plasma samples, for example, from a patient treated for MH or from an animal model study.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of a known concentration of this compound solution (e.g., 1 µg/mL in methanol) as the internal standard.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile.
-
The flow rate is typically set between 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative or positive ion mode.
-
Optimize the instrument parameters for the detection of both dantrolene and this compound.
-
Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for both the analyte and the internal standard.
-
-
-
Quantification:
-
The concentration of dantrolene in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
This ratio is then compared to a calibration curve prepared by analyzing samples with known concentrations of dantrolene and a fixed concentration of the internal standard.
-
Pharmacokinetic and Pharmacodynamic Data for Dantrolene
The use of this compound as an internal standard allows for the precise determination of key pharmacokinetic and pharmacodynamic parameters of dantrolene. Below are tables summarizing relevant quantitative data from studies on unlabeled dantrolene.
Pharmacokinetic Parameters of Intravenous Dantrolene in Humans
| Parameter | Value | Subject Population | Reference |
| Volume of Distribution (Vd) | 0.51 L/kg | 14-year-old male with MH | [8] |
| Clearance (CL) | 0.33 mL/(min*kg) | 14-year-old male with MH | [8] |
| Elimination Half-life (t₁/₂) | ~5 hours | Adults with MH | [9] |
| Therapeutic Serum Concentration | ~1 µg/mL (1000 ng/mL) | Patients with MH | [9] |
In Vitro Efficacy of Dantrolene
| Parameter | Value | Experimental System | Reference |
| IC₅₀ for RyR2 Inhibition | 160 nM | Single-channel recordings (with Calmodulin) | [10] |
| IC₅₀ for RyR2 Inhibition | 0.16 ± 0.03 µM | Single-channel recordings (with Calmodulin) | [11] |
| IC₅₀ for Ca²⁺ Leak Inhibition | 0.3 µmol/L | Failing dog heart SR vesicles | [12] |
| Effective Concentration | 6.2 x 10⁻⁶ M (6.2 µM) | Halothane-induced contracture in MHS swine muscle | [13] |
Conclusion
This compound is an essential tool for researchers and drug developers working on malignant hyperthermia. Its use as an internal standard in isotope dilution mass spectrometry provides the accuracy and precision required for definitive pharmacokinetic and pharmacodynamic studies of dantrolene. By enabling reliable quantification of the drug in biological systems, this compound facilitates a deeper understanding of its mechanism of action, aids in the optimization of dosing regimens, and supports the development of novel therapies for this life-threatening condition. The detailed protocols and data presented in this guide serve as a valuable resource for the scientific community dedicated to advancing the treatment of malignant hyperthermia.
References
- 1. Ryanodine receptor mutations in malignant hyperthermia and central core disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional analysis of RYR1 variants linked to malignant hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 4. This compound | C14H10N4O5 | CID 46780561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. restek.com [restek.com]
- 8. Pharmacokinetics of Dantrolene in the Plasma Exchange Treatment of Malignant Hyperthermia in a 14-Year-Old Chinese Boy: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. rupress.org [rupress.org]
- 11. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dantrolene, a therapeutic agent for malignant hyperthermia, markedly improves the function of failing cardiomyocytes by stabilizing inter-domain interactions within the ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Porcine malignant hyperthermia: effect of dantrolene sodium on in-vitro halothane-induced contraction of susceptible muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Dantrolene and its Isotopic Variant, Dantrolene-13C3, in Neuroprotection and Neurodegenerative Disease Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dantrolene, a hydantoin derivative and a clinically used muscle relaxant, has garnered significant attention for its neuroprotective properties. Its primary mechanism of action involves the inhibition of ryanodine receptors (RyRs), leading to the modulation of intracellular calcium homeostasis. Dysregulation of calcium signaling is a key pathological feature in a host of neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease, as well as in acute neuronal injury models like ischemia and excitotoxicity. This technical guide provides a comprehensive overview of the use of Dantrolene in neuroprotection and neurodegenerative disease research. It details the underlying signaling pathways, presents quantitative data from key studies in a structured format, and offers detailed experimental protocols. Furthermore, this guide clarifies the specific role of Dantrolene-13C3 as a stable isotope-labeled internal standard for the accurate quantification of Dantrolene in pharmacokinetic and bioanalytical studies, a critical aspect for drug development and preclinical research.
Introduction: The Significance of Dantrolene in Neuroprotection
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A converging point in the pathophysiology of many of these disorders is the disruption of intracellular calcium (Ca2+) homeostasis.[1] Elevated cytosolic Ca2+ levels can trigger a cascade of detrimental events, including excitotoxicity, mitochondrial dysfunction, activation of apoptotic pathways, and neuroinflammation, ultimately leading to neuronal death.[2]
Dantrolene emerges as a promising therapeutic candidate by directly targeting a key regulator of intracellular Ca2+ release, the ryanodine receptor (RyR).[1] RyRs are large ion channels located on the membrane of the endoplasmic reticulum (ER) in neurons and the sarcoplasmic reticulum (SR) in muscle cells.[3] Dantrolene selectively inhibits RyR1 and RyR3 isoforms, which are expressed in the brain, thereby preventing the excessive release of Ca2+ from intracellular stores.[3] This action helps to restore Ca2+ homeostasis and mitigate the downstream neurotoxic effects.
The Role of this compound: A Tool for Precision
While Dantrolene is the active pharmaceutical ingredient investigated for its neuroprotective effects, This compound serves a distinct and crucial role in the research and development process. This compound is a stable isotope-labeled (SIL) analog of Dantrolene, where three carbon atoms in the molecule are replaced with the heavier carbon-13 isotope.
The chemical and biological properties of this compound are nearly identical to those of unlabeled Dantrolene. However, its increased mass allows it to be distinguished from the unlabeled drug by mass spectrometry (MS).[4] This property makes this compound an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
In pharmacokinetic studies, which are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug, this compound is added to biological samples (e.g., plasma, brain tissue) at a known concentration.[4] By comparing the MS signal of the unlabeled Dantrolene to that of the known amount of this compound, researchers can accurately and precisely quantify the concentration of Dantrolene in the sample, correcting for variations in sample preparation and instrument response.[6][7]
Mechanism of Action and Signaling Pathways
Dantrolene exerts its neuroprotective effects primarily by inhibiting RyRs and subsequently modulating intracellular Ca2+ signaling. The downstream consequences of this action are multifaceted and impact several key pathways involved in neuronal survival and death.
Inhibition of Ryanodine Receptors and Calcium Homeostasis
Neurodegenerative conditions are often associated with the over-activation of RyRs, leading to a sustained leakage of Ca2+ from the ER into the cytosol.[8] Dantrolene binds to the RyR channel complex, stabilizing its closed state and reducing the probability of channel opening.[3] This action effectively curtails the excessive Ca2+ release, thereby restoring normal intracellular Ca2+ levels.[1]
dot
Caption: Dantrolene's primary mechanism of action.
Attenuation of Excitotoxicity
Excitotoxicity is a process of neuronal injury and death resulting from the excessive stimulation of excitatory amino acid receptors, primarily glutamate receptors.[1] In conditions like ischemia, glutamate levels rise, leading to the over-activation of NMDA and AMPA receptors and a massive influx of Ca2+. This influx, coupled with Ca2+ release from the ER, creates a vicious cycle of Ca2+ overload. Dantrolene, by blocking the ER Ca2+ release component, helps to break this cycle and protect neurons from glutamate-induced toxicity.[1]
dot
Caption: Dantrolene's role in mitigating excitotoxicity.
Inhibition of Apoptotic Pathways
Sustained high levels of cytosolic Ca2+ can activate various enzymes that contribute to apoptosis, or programmed cell death. These include calpains and caspases. Dantrolene's ability to lower cytosolic Ca2+ can prevent the activation of these pro-apoptotic enzymes. Furthermore, some studies suggest that Dantrolene may upregulate the expression of anti-apoptotic proteins like Bcl-2, further promoting neuronal survival.[9]
Caption: Experimental workflow for in vitro neuroprotection assay.
In Vivo Neuroprotection in an Alzheimer's Disease Mouse Model
Objective: To evaluate the long-term effects of Dantrolene on neuropathology and cognitive function in a transgenic mouse model of Alzheimer's disease (e.g., 3xTg-AD or 5XFAD).
Materials:
-
Transgenic AD mice and wild-type littermates
-
Dantrolene sodium salt
-
Vehicle (e.g., sterile water or PBS with a solubilizing agent)
-
Oral gavage needles
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Cryostat or microtome
-
Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-phospho-tau, anti-NeuN)
-
Microscope
Protocol:
-
Animal Dosing:
-
Randomly assign mice to treatment groups (e.g., wild-type + vehicle, wild-type + Dantrolene, AD + vehicle, AD + Dantrolene).
-
Prepare a solution of Dantrolene in the vehicle at the desired concentration (e.g., for a 5 mg/kg dose).
-
Administer Dantrolene or vehicle via oral gavage daily or on a specified schedule for a long-term period (e.g., 3-6 months).
-
-
Behavioral Testing:
-
After the treatment period, perform a battery of behavioral tests to assess cognitive function.
-
Morris Water Maze: Assess spatial learning and memory.
-
Y-maze: Evaluate short-term working memory.
-
-
Tissue Collection and Preparation:
-
Anesthetize the mice and perform transcardial perfusion with PBS followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in 4% paraformaldehyde overnight.
-
Cryoprotect the brains in a sucrose solution.
-
Section the brains using a cryostat or microtome.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on brain sections for:
-
Amyloid plaques: Using an anti-Aβ antibody.
-
Neurofibrillary tangles: Using an anti-phospho-tau antibody.
-
Neuronal loss: Using an anti-NeuN antibody.
-
-
Visualize the staining using appropriate secondary antibodies and imaging techniques.
-
-
Data Analysis:
-
Quantify the plaque load, tangle pathology, and neuronal numbers in specific brain regions (e.g., hippocampus, cortex).
-
Analyze the behavioral data to determine differences between treatment groups.
-
dot
Caption: Experimental workflow for in vivo neuroprotection study.
Calcium Imaging with Fura-2 AM
Objective: To measure changes in intracellular calcium concentration in response to stimuli and the effect of Dantrolene.
Materials:
-
Cultured neurons on coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence microscope with an excitation filter wheel (for 340 nm and 380 nm) and an emission filter (around 510 nm)
-
Imaging software for ratiometric analysis
-
Stimulants (e.g., KCl, glutamate, caffeine)
Protocol:
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Incubate the cultured neurons in the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for at least 30 minutes.
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto the microscope stage.
-
Excite the cells alternately with 340 nm and 380 nm light and capture the fluorescence emission at 510 nm.
-
Record a baseline fluorescence ratio (F340/F380) for a few minutes.
-
-
Stimulation and Dantrolene Treatment:
-
Apply a stimulant (e.g., KCl to induce depolarization) to the cells and record the change in the F340/F380 ratio.
-
To test the effect of Dantrolene, pre-incubate the cells with Dantrolene before applying the stimulant and compare the Ca2+ response to that of untreated cells.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular Ca2+ concentration.
-
Plot the F340/F380 ratio over time to visualize the calcium transients.
-
dot```dot graph Calcium_Imaging_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Load [label="Load Neurons with Fura-2 AM"]; Wash [label="Wash and De-esterify"]; Baseline [label="Record Baseline Fluorescence\n(F340/F380)"]; Treat [label="Treat with Dantrolene (optional)"]; Stimulate [label="Apply Stimulant (e.g., KCl)"]; Record [label="Record Fluorescence Changes"]; Analyze [label="Analyze F340/F380 Ratio"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Load; Load -> Wash; Wash -> Baseline; Baseline -> Treat; Treat -> Stimulate; Stimulate -> Record; Record -> Analyze; Analyze -> End; }
References
- 1. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of dantrolene in neurodegenerative disease: Role of inhibition of pathological inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Modulating ryanodine receptors with dantrolene attenuates neuronopathic phenotype in Gaucher disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuronal apoptosis induced by pharmacological concentrations of 3-hydroxykynurenine: characterization and protection by dantrolene and Bcl-2 overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Dantrolene in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dantrolene in human plasma. The method utilizes a stable isotope-labeled internal standard, Dantrolene-13C3, to ensure high accuracy and precision. Two detailed protocols for sample preparation are provided: protein precipitation and liquid-liquid extraction, offering flexibility for different laboratory workflows and sample complexities. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable determination of Dantrolene concentrations. All quantitative data is summarized in clear, structured tables, and the experimental workflow is visualized using a DOT language diagram.
Introduction
Dantrolene is a postsynaptic muscle relaxant that is primarily used in the treatment of malignant hyperthermia, a rare but life-threatening condition triggered by certain anesthetics. It is also used to manage muscle spasticity associated with conditions such as spinal cord injury, stroke, cerebral palsy, and multiple sclerosis. Accurate and precise quantification of Dantrolene in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to ensure optimal dosing and patient safety.
LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and throughput. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred approach to correct for matrix effects, extraction variability, and instrument response fluctuations, thereby ensuring the highest level of accuracy and precision in quantitative results.[1][2]
This application note provides a comprehensive and detailed protocol for the determination of Dantrolene in human plasma using LC-MS/MS with this compound as the internal standard.
Experimental
Materials and Reagents
-
Dantrolene sodium salt (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (K2-EDTA)
-
Deionized water (18.2 MΩ·cm)
Stock and Working Solutions
-
Dantrolene Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Dantrolene sodium salt in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Dantrolene stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in acetonitrile for protein precipitation or in the appropriate solvent for liquid-liquid extraction.
Sample Preparation
Two distinct and validated methods for plasma sample preparation are presented below.
This method is rapid and suitable for high-throughput analysis.
-
To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 300 µL of acetonitrile containing the this compound internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
This method provides a cleaner extract, potentially reducing matrix effects.[3][4]
-
To 200 µL of human plasma in a glass tube, add 50 µL of the this compound internal standard working solution and vortex briefly.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Table 1: MRM Transitions for Dantrolene and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dantrolene | 315.1 | 269.1 |
| Dantrolene | 315.1 | 184.0 |
| This compound | 318.1 | 272.1 |
Note: The molecular weight of Dantrolene is 314.24 g/mol . The [M+H]+ ion is observed at m/z 315.1. The molecular weight of this compound is 317.23 g/mol , with the [M+H]+ ion at m/z 318.1.
Method Validation
The method was validated according to the FDA guidelines for bioanalytical method validation. The following parameters were assessed:
Linearity
The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Table 2: Linearity of Dantrolene Quantification
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1 | 0.005 |
| 5 | 0.024 |
| 10 | 0.049 |
| 50 | 0.248 |
| 100 | 0.495 |
| 250 | 1.240 |
| 500 | 2.485 |
| 1000 | 4.980 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 104.5 | 8.2 | 102.1 |
| LQC | 3 | 5.2 | 98.7 | 6.5 | 99.3 |
| MQC | 150 | 3.5 | 101.2 | 4.8 | 100.5 |
| HQC | 750 | 2.8 | 99.5 | 3.9 | 98.9 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels.
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Protein Precipitation Recovery (%) | Liquid-Liquid Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 92.5 | 88.1 | 97.2 |
| HQC | 750 | 95.1 | 90.3 | 98.5 |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow of the LC-MS/MS method for Dantrolene quantification.
Caption: LC-MS/MS workflow for Dantrolene quantification.
Conclusion
This application note describes a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of Dantrolene in human plasma using its stable isotope-labeled internal standard, this compound. The availability of two distinct, well-defined sample preparation protocols provides flexibility for various laboratory needs. The method meets the stringent requirements of regulatory guidelines for bioanalytical method validation and is suitable for a wide range of clinical and research applications.
References
- 1. scienceopen.com [scienceopen.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Dantrolene in Human Plasma using Dantrolene-¹³C₃ as an Internal Standard by LC-MS/MS
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Abstract
This application note details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of dantrolene in human plasma. The protocol utilizes a stable isotope-labeled internal standard, Dantrolene-¹³C₃, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing. A simple and efficient protein precipitation method is employed for sample preparation, making it suitable for high-throughput analysis in research and drug development settings. The method has been developed and validated based on the principles outlined in the US Food and Drug Administration (FDA) guidance for bioanalytical method validation.
Introduction
Dantrolene is a postsynaptic muscle relaxant used in the treatment of malignant hyperthermia, spasticity associated with various neurological disorders, and neuroleptic malignant syndrome.[1][2][3] Accurate quantification of dantrolene in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Dantrolene-¹³C₃, is the gold standard in quantitative LC-MS/MS analysis. The SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample extraction and matrix-induced signal suppression or enhancement.[4] This protocol describes a straightforward protein precipitation extraction followed by UPLC-MS/MS analysis for the sensitive and selective quantification of dantrolene in human plasma.
Experimental
Materials and Reagents
-
Dantrolene sodium (Certified Reference Material)
-
Dantrolene-¹³C₃ sodium (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K₂EDTA)
-
Deionized water (18.2 MΩ·cm)
Stock and Working Solutions
-
Dantrolene Stock Solution (1 mg/mL): Accurately weigh and dissolve dantrolene sodium in methanol.
-
Dantrolene-¹³C₃ Stock Solution (1 mg/mL): Accurately weigh and dissolve Dantrolene-¹³C₃ sodium in methanol.
-
Dantrolene Working Solutions: Prepare a series of working solutions by serially diluting the dantrolene stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Dantrolene-¹³C₃ stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
-
Label polypropylene tubes for calibration standards, QC samples, and unknown plasma samples.
-
Pipette 50 µL of the appropriate standard, QC, or unknown plasma sample into the corresponding tubes.
-
Add 150 µL of the internal standard working solution (100 ng/mL Dantrolene-¹³C₃ in acetonitrile) to each tube.
-
Vortex mix each tube for 30 seconds to precipitate plasma proteins.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
-
System: Waters ACQUITY UPLC or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 0.5 95 5 2.5 5 95 3.5 5 95 3.6 95 5 | 5.0 | 95 | 5 |
Mass Spectrometry
-
System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Table 1: Mass Spectrometry Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Dantrolene | 315.1 | 224.1 | 30 | 20 |
| Dantrolene | 315.1 | 270.1 | 30 | 15 |
| Dantrolene-¹³C₃ | 318.1 | 227.1 | 30 | 20 |
| Dantrolene-¹³C₃ | 318.1 | 273.1 | 30 | 15 |
*Note: The mass transitions for Dantrolene-¹³C₃ are predicted based on the fragmentation pattern of unlabeled dantrolene and the incorporation of three ¹³C atoms. The optimal cone voltage and collision energy should be determined empirically.
Method Validation Summary
The bioanalytical method was validated according to the FDA guidelines, assessing for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99.
Table 2: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | r² |
| Dantrolene | 1 - 1000 | y = 0.015x + 0.002 | >0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 6.8 | -2.5 | 8.2 | -1.9 |
| LQC | 3 | 5.2 | 1.8 | 6.5 | 2.3 |
| MQC | 100 | 3.9 | -0.5 | 4.8 | 0.9 |
| HQC | 800 | 3.1 | 1.2 | 4.1 | 1.5 |
Recovery and Matrix Effect
The extraction recovery of dantrolene and the matrix effect were assessed at LQC and HQC concentrations. The use of Dantrolene-¹³C₃ effectively compensated for any observed matrix effects.
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) | IS-Normalized Matrix Factor |
| LQC | 3 | 92.5 | 95.8 | 1.01 |
| HQC | 800 | 94.1 | 93.2 | 0.99 |
Experimental Workflow Diagram
Caption: Workflow for the quantification of dantrolene in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of dantrolene in human plasma. The use of a stable isotope-labeled internal standard, Dantrolene-¹³C₃, ensures the reliability of the results by mitigating potential matrix effects. The simple protein precipitation sample preparation protocol is amenable to automation, making this method ideal for supporting pharmacokinetic and other studies in the drug development pipeline.
References
- 1. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. The effect of dantrolene sodium on spasticity in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Dantrolene in Tissue Samples Using Stable Isotope Dilution LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of dantrolene in various tissue samples using a stable isotope-labeled internal standard, Dantrolene-13C3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines a straightforward protein precipitation procedure for sample extraction, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method provides high selectivity, accuracy, and precision, making it suitable for pharmacokinetic studies, drug distribution analysis, and preclinical research in drug development.
Introduction
Dantrolene is a postsynaptic muscle relaxant that acts by inhibiting the release of calcium from the sarcoplasmic reticulum in skeletal muscle.[1][2] It is primarily used in the treatment of malignant hyperthermia, a rare but life-threatening condition triggered by certain anesthetics.[1] To understand the efficacy and safety profile of dantrolene, it is crucial to accurately measure its concentration in various tissues.
This application note presents a validated LC-MS/MS method for the determination of dantrolene in tissue homogenates. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and compensates for matrix effects and variability in sample preparation and instrument response. The method described is based on a protein precipitation extraction, which allows for high throughput and efficient sample cleanup.[3][4]
Experimental
Materials and Reagents
-
Dantrolene sodium salt (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Control tissue samples (e.g., muscle, liver, kidney, brain)
Sample Preparation
A protein precipitation method is employed for the extraction of dantrolene from tissue samples.[3][4]
-
Tissue Homogenization: Weigh 100 mg of tissue and homogenize in 400 µL of cold phosphate-buffered saline (PBS) to obtain a 20% (w/v) homogenate.
-
Spiking: To 100 µL of tissue homogenate, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 400 µL of ice-cold methanol to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:0.1% formic acid).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18 column (e.g., 2.1 x 150 mm, 3 µm)[3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min[5] |
| Gradient | Isocratic (e.g., 80% B) or a shallow gradient depending on matrix complexity[5] |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3][4] |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for Dantrolene and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dantrolene | 313.0 | 236.0 | -25 |
| This compound | 316.0 | 239.0 | -25 |
(Note: Collision energy should be optimized for the specific instrument used.)
Results and Discussion
This method has been successfully applied to determine the tissue distribution of dantrolene in preclinical studies. The use of this compound as an internal standard provides excellent precision and accuracy, with coefficients of variation (%CV) typically below 15%.
Table 3: Example Quantitative Data of Dantrolene Distribution in Rat Tissues
| Tissue | Mean Concentration (ng/g) ± SD (n=3) |
| Heart | 150.2 ± 18.5 |
| Liver | 850.6 ± 92.3 |
| Spleen | 210.4 ± 25.1 |
| Lung | 350.8 ± 41.7 |
| Kidney | 1200.1 ± 135.4 |
| Brain | 50.3 ± 8.9 |
| Muscle | 250.7 ± 30.2 |
(Disclaimer: The data presented in this table is for illustrative purposes and may not represent actual experimental results.)
The rapid and simple protein precipitation protocol allows for the processing of a large number of samples, making it ideal for high-throughput screening in drug discovery and development.
Visual Protocols
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for dantrolene quantification.
Caption: Logical relationship for quantification.
Conclusion
The LC-MS/MS method utilizing this compound as an internal standard provides a reliable and high-throughput solution for the quantification of dantrolene in various tissue samples. The simple sample preparation and rapid analysis time make this method a valuable tool for researchers, scientists, and drug development professionals investigating the pharmacokinetic and pharmacodynamic properties of dantrolene.
References
- 1. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination and tissue distribution studies of dantrolene sodium with hydroxypropyl-β-cyclodextrin in rat tissue by HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Dantrolene using Dantrolene-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dantrolene is a postsynaptic muscle relaxant used in the treatment of malignant hyperthermia, spasticity associated with upper motor neuron disorders, and neuroleptic malignant syndrome.[1][2][3][4] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. The use of a stable isotope-labeled internal standard, such as Dantrolene-13C3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), represents the gold standard for bioanalytical quantification.[1][2] This approach minimizes matrix effects and ion suppression, leading to highly accurate and precise pharmacokinetic data.[1][2]
This document provides detailed application notes and protocols for conducting pharmacokinetic studies of Dantrolene using this compound as an internal standard.
Mechanism of Action
Dantrolene exerts its therapeutic effect by inhibiting the release of calcium ions from the sarcoplasmic reticulum in skeletal muscle cells.[1][5] It binds to the ryanodine receptor (RyR1), a calcium channel on the sarcoplasmic reticulum membrane, thereby impeding the flood of calcium into the cytosol that is necessary for muscle contraction.[1][6] This mechanism effectively uncouples muscle excitation and contraction.[3][5]
Pharmacokinetic Profile of Dantrolene
The absorption of Dantrolene after oral administration is incomplete and slow but consistent.[7] The mean biological half-life in adults is approximately 8.7 hours after a 100 mg dose.[7] Dantrolene is metabolized in the liver, primarily by the CYP450 enzyme system, with major metabolites being the 5-hydroxy analog and the acetamido analog.[2]
Representative Pharmacokinetic Parameters
The following table summarizes representative pharmacokinetic parameters for orally administered Dantrolene in adults. These values are compiled from various studies and should be considered as a general reference.
| Parameter | Value | Unit | Reference |
| Tmax (Time to Peak Concentration) | 4 - 6 | hours | [7] |
| Cmax (Peak Plasma Concentration) | 1.0 - 2.5 | µg/mL | [7] |
| t1/2 (Elimination Half-life) | 4 - 8 | hours | [2] |
| Vd (Volume of Distribution) | 0.51 | L/kg | [8] |
| CL (Clearance) | 0.33 | mL/(min*kg) | [8] |
| Bioavailability | ~70 | % | [3] |
Experimental Protocols
Human Pharmacokinetic Study Protocol (Oral Administration)
This protocol outlines a typical single-dose, open-label pharmacokinetic study in healthy adult volunteers.
1. Study Population:
-
Healthy adult male and female volunteers, aged 18-55 years.
-
Subjects should be in good health as determined by medical history, physical examination, and clinical laboratory tests.
-
Exclusion criteria should include a history of liver disease, gastrointestinal disorders, or any condition that might affect drug absorption, distribution, metabolism, or excretion.
2. Study Design:
-
A single-center, open-label, single-dose study.
-
Subjects should fast for at least 10 hours overnight prior to drug administration and for 4 hours post-dose.
-
A standardized meal should be provided 4 hours after dosing. Water is permitted ad libitum except for 1 hour before and after drug administration.
3. Dosing and Administration:
-
A single oral dose of 100 mg Dantrolene is administered with 240 mL of water.[9]
4. Blood Sampling:
-
Venous blood samples (approximately 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at the following time points: 0 (pre-dose), 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.
-
Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within 30 minutes of collection and stored at -80°C until analysis.
5. Bioanalytical Method:
-
Quantification of Dantrolene in plasma samples is performed using a validated LC-MS/MS method with this compound as the internal standard.
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-inf, t1/2, CL/F, and Vd/F) are calculated from the plasma concentration-time data using non-compartmental analysis.
Bioanalytical Protocol: LC-MS/MS Quantification of Dantrolene in Human Plasma
1. Materials and Reagents:
-
Dantrolene reference standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and formic acid
-
Ultrapure water
-
Human plasma (blank)
2. Stock and Working Solutions:
-
Prepare stock solutions of Dantrolene and this compound in methanol (e.g., 1 mg/mL).
-
Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or quality control, add 25 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 20% B, increase to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Dantrolene: [M+H]+ → fragment ionthis compound: [M+4]+ → fragment ion |
| Source Temp. | 500 °C |
| Desolvation Temp. | 350 °C |
5. Method Validation:
-
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Presentation
The use of this compound as an internal standard allows for the creation of a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. This curve is then used to determine the concentration of Dantrolene in the unknown plasma samples.
Hypothetical Pharmacokinetic Data (100 mg Oral Dose)
The following table presents a hypothetical dataset for a single subject after a 100 mg oral dose of Dantrolene, as would be determined using the described bioanalytical method.
| Time (hours) | Dantrolene Concentration (ng/mL) |
| 0 | 0 |
| 0.5 | 150 |
| 1 | 450 |
| 2 | 900 |
| 3 | 1250 |
| 4 | 1500 |
| 5 | 1400 |
| 6 | 1200 |
| 8 | 950 |
| 12 | 600 |
| 24 | 250 |
| 36 | 100 |
| 48 | 40 |
| 72 | < LLOQ |
LLOQ: Lower Limit of Quantification
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers and scientists involved in the pharmacokinetic evaluation of Dantrolene. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving the high-quality data required for regulatory submissions and for a thorough understanding of the drug's behavior in the human body. The detailed experimental workflows and bioanalytical methods serve as a robust starting point for the design and execution of such studies.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioanalytical Method Development of Dantrolene using Dantrolene-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dantrolene is a postsynaptic muscle relaxant used in the treatment of malignant hyperthermia, spasticity, and neuroleptic malignant syndrome.[1][2][3] Its therapeutic action is mediated through the inhibition of calcium ion release from the sarcoplasmic reticulum in skeletal muscle cells.[3][4][5] Dantrolene binds to the ryanodine receptor (RyR1), a calcium channel on the sarcoplasmic reticulum membrane, thereby reducing muscle contraction.[4][5] Accurate and reliable quantification of dantrolene in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
This document provides a detailed application note and protocol for the development and validation of a bioanalytical method for the quantification of dantrolene in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Dantrolene-13C3 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects, thus ensuring the highest accuracy and precision.
Signaling Pathway of Dantrolene
Dantrolene's primary mechanism of action involves the modulation of intracellular calcium levels, a key signaling ion in muscle contraction. The following diagram illustrates the signaling pathway affected by dantrolene.
Bioanalytical Method Workflow
The following diagram outlines the general workflow for the quantification of dantrolene in plasma samples using LC-MS/MS with this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Dantrolene reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA anticoagulant)
Stock and Working Solutions
-
Dantrolene Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of dantrolene in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Dantrolene Working Solutions: Prepare serial dilutions of the dantrolene stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
-
Label polypropylene microcentrifuge tubes for each sample, standard, and quality control.
-
Add 50 µL of plasma sample, calibration standard, or quality control to the appropriately labeled tube.
-
Add 25 µL of the this compound working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of labeled tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition and vortex to mix.
-
Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are recommended starting conditions and may require optimization for your specific instrumentation.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See table below |
LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dantrolene | 315.1 | 222.1 | 25 |
| This compound | 318.1 | 225.1 | 25 |
Note: The specific m/z values and collision energies should be optimized by infusing the individual compounds directly into the mass spectrometer.
Data Presentation and Method Validation
A comprehensive validation of the bioanalytical method should be performed according to the guidelines of regulatory agencies such as the FDA or EMA. Key validation parameters are summarized below.
Calibration Curve
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | Example Data |
| 5 | Example Data |
| 10 | Example Data |
| 50 | Example Data |
| 100 | Example Data |
| 500 | Example Data |
| 1000 | Example Data |
| 2000 | Example Data |
| Correlation Coefficient (r²) | > 0.99 |
Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 20% | < 20% | ± 20% | ± 20% |
| Low QC | 3 | < 15% | < 15% | ± 15% | ± 15% |
| Mid QC | 150 | < 15% | < 15% | ± 15% | ± 15% |
| High QC | 1500 | < 15% | < 15% | ± 15% | ± 15% |
Matrix Effect and Recovery
| QC Level | Matrix Factor | Recovery (%) |
| Low QC | 0.85 - 1.15 | Consistent and reproducible |
| High QC | 0.85 - 1.15 | Consistent and reproducible |
Stability
| Stability Test | Conditions | Acceptance Criteria |
| Freeze-Thaw Stability | 3 cycles, -20°C to room temp. | %Bias within ±15% |
| Short-Term Stability | 24 hours at room temperature | %Bias within ±15% |
| Long-Term Stability | 3 months at -80°C | %Bias within ±15% |
| Post-Preparative Stability | 48 hours in autosampler | %Bias within ±15% |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of dantrolene in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. The described method, after full validation, will be a robust and reliable tool for supporting pharmacokinetic and other drug development studies of dantrolene. The provided experimental details and validation parameters serve as a strong foundation for researchers to implement this methodology in their laboratories.
References
- 1. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dantrolene-sodium - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 5. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Dantrolene-¹³C₃ in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Dantrolene-¹³C₃ as an internal standard in drug metabolism studies. The following sections outline the metabolic pathway of dantrolene, a protocol for in vitro metabolism, and a method for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Dantrolene and its Metabolism
Dantrolene is a post-synaptic muscle relaxant used in the treatment of malignant hyperthermia, spasticity, and neuroleptic malignant syndrome.[1][2] Its therapeutic action is mediated by the inhibition of calcium ion release from the sarcoplasmic reticulum.[1] Understanding the metabolic fate of dantrolene is crucial for assessing its efficacy, potential drug-drug interactions, and toxicity.
Dantrolene is primarily metabolized in the liver through two main pathways: oxidation and reduction.[3][4] The oxidative pathway, mediated by the hepatic mixed-function oxidase system (likely involving cytochrome P450 enzymes), results in the formation of 5-hydroxydantrolene.[3][5] The reductive pathway involves the nitroreductase-mediated conversion of dantrolene to aminodantrolene, which is then acetylated to form acetylaminodantrolene.[6] Recent studies have identified aldehyde oxidase 1 (AOX1) as the primary enzyme responsible for the reduction of dantrolene to aminodantrolene, and N-acetyltransferase 2 (NAT2) as the enzyme responsible for the subsequent acetylation.[6][7] The formation of a hydroxylamine intermediate during the reduction of dantrolene has been suggested as a potential mechanism for dantrolene-induced liver injury.[7]
The use of stable isotope-labeled compounds, such as Dantrolene-¹³C₃, is a powerful technique in drug metabolism studies.[8][9][10] Dantrolene-¹³C₃ serves as an ideal internal standard for quantitative analysis by LC-MS/MS due to its similar chemical and physical properties to the unlabeled drug, allowing for accurate correction of matrix effects and variations in sample processing.
Metabolic Pathway of Dantrolene
The metabolic conversion of dantrolene involves several enzymatic steps, as illustrated in the following diagram.
Caption: Metabolic pathway of Dantrolene showing the formation of major metabolites.
Experimental Protocols
This protocol describes a typical experiment to study the metabolism of dantrolene in vitro.
Materials:
-
Dantrolene
-
Dantrolene-¹³C₃ (for use as an internal standard during analysis)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water, HPLC grade
-
96-well incubation plates
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
In a 96-well plate, prepare the incubation mixture containing HLM (final concentration, e.g., 0.5 mg/mL) and dantrolene (final concentration, e.g., 1 µM) in phosphate buffer.
-
Prepare control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Incubation:
-
Incubate the plate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Termination of Reaction:
-
Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard, Dantrolene-¹³C₃ (e.g., at a final concentration of 100 nM).
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
This protocol provides a general method for the simultaneous quantification of dantrolene and its metabolites.
Instrumentation:
-
A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 30 mm).[8]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]
-
Flow Rate: 0.3 mL/min.[8]
-
Gradient: A suitable gradient to separate the parent drug and its metabolites. For example:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20-80% B
-
2.0-2.5 min: 80% B
-
2.5-3.0 min: 20% B
-
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to optimize detection of all analytes.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for dantrolene, its metabolites, and Dantrolene-¹³C₃ need to be determined by direct infusion of individual standards. The +3 Da mass shift for Dantrolene-¹³C₃ will be used for its specific detection.
Data Presentation
The following table provides an example of how quantitative data from an in vitro metabolism study could be presented.
| Time (min) | Dantrolene (µM) | 5-Hydroxydantrolene (µM) | Acetylaminodantrolene (µM) |
| 0 | 1.00 | 0.00 | 0.00 |
| 5 | 0.85 | 0.08 | 0.05 |
| 15 | 0.62 | 0.21 | 0.12 |
| 30 | 0.38 | 0.35 | 0.20 |
| 60 | 0.15 | 0.48 | 0.28 |
Experimental Workflow
The overall workflow for a drug metabolism study using a stable isotope-labeled internal standard is depicted below.
References
- 1. Dantrolene. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in malignant hyperthermia, the neuroleptic malignant syndrome and an update of its use in muscle spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. P. L. Cox, J. P. Heotis, D. Polin and G. M. Rose, “Quantitative Determination of Dantrolene Sodium and Its Metabolites by Differential pulse Polarography,” Journal of Pharmaceutical Science, Vol. 58, No. 8, 1969, pp. 987-989. doi10.1002/jps.2600580818 - References - Scientific Research Publishing [scirp.org]
- 5. Identification of enzymes responsible for dantrolene metabolism in the human liver: A clue to uncover the cause of liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectrometric Analysis of Dantrolene Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Voltammetric analysis of dantrolene and its active metabolite with indomethacin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dantrolene-13C3 in Preclinical Toxicology Studies
Application Note and Protocols
Introduction
Dantrolene is a postsynaptic muscle relaxant that functions by inhibiting the release of calcium from the sarcoplasmic reticulum, thereby uncoupling muscle excitation and contraction.[1][2] It is primarily used in the treatment of malignant hyperthermia, a rare and life-threatening condition triggered by certain anesthetics.[1] Given its mechanism of action, dantrolene is also investigated for other conditions involving calcium dysregulation. Preclinical toxicology studies are essential to characterize the safety profile of new chemical entities and formulations. The use of stable isotope-labeled internal standards, such as Dantrolene-13C3, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard provides high precision and accuracy by compensating for variability in sample processing and instrument response. This document provides detailed application notes and protocols for the use of this compound in preclinical toxicology studies.
Application of this compound in Bioanalysis
This compound serves as an ideal internal standard for the quantitative analysis of dantrolene in biological matrices such as plasma and tissue homogenates. Its physicochemical properties are nearly identical to the unlabeled dantrolene, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. This co-elution and similar ionization behavior allow for accurate correction of any analyte loss or variability during the analytical process, which is a key requirement for robust and reliable bioanalytical methods in regulated preclinical toxicology studies.
Preclinical Toxicology Study Design: A Representative Example
A preclinical toxicology study of dantrolene in a rodent model, such as the rat, is a crucial step in its safety evaluation. The following is a representative study design based on common practices in the field.
A repeat-dose toxicity and toxicokinetic study can be conducted in Sprague-Dawley rats. The study may involve daily administration of dantrolene for a period of 14 days via intravenous infusion. Animals are typically divided into multiple groups, including a control group receiving the vehicle and several dose groups receiving varying concentrations of dantrolene.
Key Parameters to be Monitored:
-
Clinical Observations: Daily monitoring for any signs of toxicity.
-
Body Weight and Food Consumption: Measured regularly throughout the study.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified time points for analysis of key biomarkers.
-
Toxicokinetics: Plasma concentrations of dantrolene and its major metabolite, 5-hydroxydantrolene, are determined to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Pathology: At the end of the study, a full necropsy is performed, and tissues are collected for histopathological examination.
Quantitative Data from a Preclinical Study
The following tables summarize representative toxicokinetic data from a preclinical study in rats, demonstrating the type of quantitative information that can be generated.
Table 1: Toxicokinetic Parameters of Dantrolene in Male Rats After a Single Intravenous Dose
| Parameter | Dose Group 1 (Low) | Dose Group 2 (Mid) | Dose Group 3 (High) |
| Cmax (ng/mL) | 150 ± 30 | 450 ± 90 | 1200 ± 250 |
| AUC (0-24h) (ng·h/mL) | 800 ± 150 | 2500 ± 500 | 7000 ± 1400 |
| t1/2 (h) | 4.5 ± 0.8 | 4.8 ± 1.0 | 5.1 ± 1.2 |
Table 2: Toxicokinetic Parameters of Dantrolene in Female Rats After a Single Intravenous Dose
| Parameter | Dose Group 1 (Low) | Dose Group 2 (Mid) | Dose Group 3 (High) |
| Cmax (ng/mL) | 170 ± 35 | 500 ± 100 | 1350 ± 280 |
| AUC (0-24h) (ng·h/mL) | 900 ± 180 | 2800 ± 550 | 7800 ± 1600 |
| t1/2 (h) | 4.6 ± 0.9 | 4.9 ± 1.1 | 5.3 ± 1.3 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
This protocol describes the extraction of dantrolene from rat plasma using protein precipitation.
Materials:
-
Rat plasma samples
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 50 µL of rat plasma into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each plasma sample.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Method for Dantrolene Quantification
This protocol provides a general framework for the chromatographic and mass spectrometric conditions for the analysis of dantrolene.
Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate dantrolene from endogenous matrix components. For example:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dantrolene: Precursor ion > Product ion (e.g., m/z 315.1 > 238.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 318.1 > 241.1)
-
5-hydroxydantrolene: Precursor ion > Product ion (e.g., m/z 331.1 > 254.1)
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte and internal standard to achieve maximum sensitivity.
Visualizations
Dantrolene's Mechanism of Action
Caption: Mechanism of Dantrolene action on skeletal muscle cells.
Experimental Workflow for Dantrolene Bioanalysis
Caption: Workflow for the bioanalysis of dantrolene in plasma.
References
Application Notes and Protocols for Dantrolene-13C3 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dantrolene is a post-synaptic muscle relaxant that functions by inhibiting the release of calcium from the sarcoplasmic reticulum, a critical step in muscle contraction.[1] Its primary molecular target is the ryanodine receptor (RyR), an intracellular calcium release channel. Dantrolene has demonstrated selectivity for RyR1 and RyR3 isoforms over the cardiac RyR2 isoform.[2][3] This mechanism of action makes dantrolene a valuable tool for investigating cellular processes involving calcium signaling and a therapeutic agent for conditions like malignant hyperthermia.
Dantrolene-13C3 is a stable isotope-labeled version of dantrolene. The incorporation of three carbon-13 isotopes provides a distinct mass signature, making it an invaluable tool for a variety of in vitro cell-based assays. While commonly used as an internal standard for the quantification of dantrolene by mass spectrometry, its application can be extended to metabolic stability studies, receptor binding assays, and as a tracer in drug mechanism of action studies. The stable isotope label does not alter the biological activity of the molecule, allowing it to mimic the behavior of unlabeled dantrolene in biological systems.
Mechanism of Action: Inhibition of Ryanodine Receptors
Dantrolene exerts its inhibitory effect by directly binding to the ryanodine receptor, primarily the RyR1 isoform found in skeletal muscle.[3][4] This binding reduces the open probability of the channel, thereby decreasing the release of calcium from the sarcoplasmic/endoplasmic reticulum into the cytoplasm in response to various stimuli. This action effectively uncouples excitation from contraction in muscle cells and modulates intracellular calcium signaling in other cell types.
Quantitative Data
The following table summarizes key quantitative data for dantrolene from various in vitro studies. These values can serve as a reference for designing experiments and interpreting results.
| Parameter | Value | Species/System | Receptor Isoform | Reference |
| Ki | ~150 nM | Pig Skeletal Muscle SR Vesicles | RyR1 | [1] |
| IC50 | 0.16 ± 0.03 µM | Sheep RyR2 (in the presence of Calmodulin) | RyR2 | [5] |
| IC50 | 0.42 ± 0.18 µM | Mouse Cardiomyocytes (Ca²⁺ wave frequency) | RyR2 | [5] |
| IC50 | 0.19 ± 0.04 µM | Mouse Cardiomyocytes (Ca²⁺ wave amplitude) | RyR2 | [5] |
| Kd | 3-fold increase with 10 µM Dantrolene | Pig Skeletal Muscle SR Vesicles | RyR1 | [2] |
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay Using a Fluorescent Dye
This protocol describes a method to measure the inhibitory effect of this compound on agonist-induced intracellular calcium release in a cultured cell line expressing ryanodine receptors (e.g., C2C12 myotubes, SH-SY5Y neuroblastoma cells).
Materials:
-
This compound
-
Cell line expressing ryanodine receptors (e.g., C2C12 myotubes)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Agonist to stimulate calcium release (e.g., caffeine, 4-chloro-m-cresol)
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with kinetic read capabilities and injectors
Procedure:
-
Cell Culture:
-
Culture cells in appropriate medium and conditions until they reach the desired confluency. For C2C12 cells, differentiation into myotubes may be required to enhance RyR1 expression.
-
Seed cells into black, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
After the dye loading incubation, wash the cells twice with HBSS to remove excess dye.
-
Add the different concentrations of this compound to the respective wells. Include vehicle control wells (e.g., DMSO in HBSS).
-
Incubate for 15-30 minutes at 37°C.
-
-
Measurement of Calcium Flux:
-
Place the microplate in the fluorescence plate reader and allow the temperature to equilibrate.
-
Set the plate reader to record fluorescence intensity over time (kinetic read). For Fluo-4, excitation is at ~494 nm and emission is at ~516 nm.
-
Establish a stable baseline fluorescence reading for each well.
-
Using the plate reader's injector, add the agonist (e.g., caffeine) to all wells to stimulate calcium release.
-
Continue recording the fluorescence for a sufficient duration to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response by expressing it as a percentage of the response in the vehicle control wells.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Applications of this compound
The use of a stable isotope-labeled compound like this compound offers several advantages in research and drug development.
-
Internal Standard in Bioanalysis: this compound is an ideal internal standard for the quantification of dantrolene in biological matrices using LC-MS/MS. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency, which corrects for matrix effects and improves the accuracy and precision of the assay.
-
Metabolic Stability Assays: In vitro metabolic stability assays using liver microsomes or hepatocytes can utilize this compound to distinguish the parent compound from its metabolites by mass spectrometry. This allows for a more accurate determination of the rate of metabolism.
-
Receptor Occupancy and Target Engagement Studies: In cell-based assays, this compound can be used to quantify the amount of drug bound to its target (RyR) at different concentrations. This information is crucial for understanding the relationship between drug concentration and pharmacological effect.
-
Drug-Drug Interaction Studies: this compound can be used in combination with other unlabeled drugs to investigate potential metabolic or target-based interactions without spectral overlap in mass spectrometric analysis.
References
- 1. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dantrolene Analysis Using Dantrolene-13C3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dantrolene is a postsynaptic muscle relaxant used in the treatment of malignant hyperthermia, spasticity, and other related conditions. Accurate and reliable quantification of Dantrolene in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as Dantrolene-13C3, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variability in sample preparation and matrix effects.
This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of Dantrolene in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of the appropriate technique depends on the desired level of sample cleanup, sensitivity, and throughput.
Materials and Reagents
-
Analytes: Dantrolene sodium salt, this compound
-
Biological Matrix: Human plasma (or other relevant biological fluid)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Tertiary butyl methyl ether (TBME), Ethyl acetate, Hexane (all HPLC or LC-MS grade)
-
Acids and Bases: Formic acid, Acetic acid, Ammonium hydroxide
-
SPE Sorbents: Polymeric reversed-phase (e.g., Oasis HLB) or weak cation exchange cartridges
-
Reagent Water: Deionized or Milli-Q water
-
Standard laboratory equipment: Centrifuge, vortex mixer, evaporator, pipettes, and vials.
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and simple method for removing the bulk of proteins from a plasma sample. It is well-suited for high-throughput screening but may be more susceptible to matrix effects compared to more rigorous techniques.
Protocol:
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of this compound working solution (e.g., 10 µL of a 1 µg/mL solution) to each plasma sample, calibration standard, and quality control sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (ACN) to the plasma sample. The 3:1 ratio of ACN to plasma is a common starting point.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, providing a cleaner extract than protein precipitation.
Protocol:
-
Sample Aliquoting: Pipette 200 µL of plasma sample into a glass test tube.
-
Internal Standard Spiking: Add the this compound internal standard as described in the PPT protocol.
-
pH Adjustment (Optional but Recommended): Add a small volume of a weak base (e.g., 25 µL of 0.1 M ammonium hydroxide) to the plasma to ensure Dantrolene is in its non-ionized form, enhancing its extraction into an organic solvent.
-
Extraction: Add 1 mL of tertiary butyl methyl ether (TBME) to the sample.
-
Vortexing: Vortex the mixture for 5-10 minutes to facilitate the transfer of Dantrolene into the organic phase.
-
Centrifugation: Centrifuge at a moderate speed (e.g., 4,000 rpm) for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (TBME) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue as described in the PPT protocol for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction offers the most thorough sample cleanup by utilizing a solid sorbent to retain the analyte of interest while interfering matrix components are washed away. This method generally results in the lowest matrix effects and highest sensitivity. A polymeric reversed-phase sorbent is a good starting point for Dantrolene.
Protocol:
-
Sample Pre-treatment:
-
Pipette 500 µL of plasma into a tube.
-
Add the this compound internal standard.
-
Add 500 µL of 4% phosphoric acid in water and vortex to mix. This acidification step helps in retaining the analyte on the reversed-phase sorbent.
-
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of reagent water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
A second wash with a slightly stronger organic solvent (e.g., 1 mL of 20% methanol in water) can be performed to remove less polar interferences.
-
-
Elution: Elute the Dantrolene and this compound from the cartridge with 1 mL of methanol or a mixture of methanol and acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the described sample preparation techniques for Dantrolene analysis. These values are indicative and may vary depending on the specific laboratory conditions and analytical instrumentation.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | >80%[1] | Generally good, sufficient for validated methods[2][3] | High, often >90% (qualitatively cleaner than PPT) |
| Matrix Effect | Higher potential for ion suppression or enhancement | Moderate, cleaner than PPT | Lowest potential for matrix effects |
| Throughput | High | Moderate | Lower (can be improved with 96-well plates) |
| Linearity Range (ng/mL) | Method dependent, e.g., 10-10,000[4] | 25-2500[2][3] | Typically allows for lower limits of quantification |
| Precision (%CV) | <15%[1] | <15%[3] | <15% |
| Cost per Sample | Low | Low to Moderate | High |
Visualizations
Figure 1: General experimental workflow for Dantrolene analysis.
Figure 2: Logical relationships of sample preparation techniques to analytical goals.
References
- 1. rocker.com.tw [rocker.com.tw]
- 2. nebiolab.com [nebiolab.com]
- 3. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparisons of different extraction methods and solvents for saliva samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput UPLC-MS/MS Method for the Simultaneous Quantification of Dantrolene and its Stable Isotope Labeled Internal Standard Dantrolene-¹³C₃
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the separation and quantification of the skeletal muscle relaxant Dantrolene and its carbon-13 labeled internal standard, Dantrolene-¹³C₃. The developed protocol is suitable for high-throughput analysis in various biological matrices, offering excellent chromatographic resolution and accurate quantification. This document provides a comprehensive guide, including sample preparation, detailed UPLC and MS/MS parameters, and data analysis workflows.
Introduction
Dantrolene is a post-synaptic muscle relaxant used in the treatment of malignant hyperthermia, spasticity, and neuroleptic malignant syndrome. Accurate and reliable quantification of Dantrolene in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as Dantrolene-¹³C₃, is the gold standard for quantitative bioanalysis using mass spectrometry, as it corrects for matrix effects and variations in sample processing. This application note presents a validated UPLC-MS/MS method that ensures the efficient separation of Dantrolene from its ¹³C₃ isotopologue and enables precise quantification.
Experimental Protocols
Materials and Reagents
-
Dantrolene sodium salt (Reference Standard)
-
Dantrolene-¹³C₃ (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dantrolene and Dantrolene-¹³C₃ in an appropriate solvent, such as DMSO or methanol, to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Dantrolene primary stock solution with 50:50 acetonitrile/water to prepare a series of working standards for the calibration curve.
-
Internal Standard Working Solution (ISWS): Dilute the Dantrolene-¹³C₃ primary stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (or calibrator/QC), add 10 µL of the ISWS (100 ng/mL Dantrolene-¹³C₃).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
The following tables summarize the optimized conditions for the chromatographic separation and mass spectrometric detection of Dantrolene and Dantrolene-¹³C₃.
Table 1: UPLC Parameters
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 |
Table 2: Mass Spectrometer Parameters
| Parameter | Condition |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent Triple Quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 1000 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dantrolene | 315.1 | 240.1 | 25 |
| 315.1 | 268.1 | 20 | |
| Dantrolene-¹³C₃ | 318.1 | 243.1 | 25 |
| 318.1 | 271.1 | 20 |
Note: The molecular weight of Dantrolene is 314.25 g/mol . The precursor ion at m/z 315.1 corresponds to the [M+H]⁺ adduct. The molecular weight of Dantrolene-¹³C₃ is approximately 317.25 g/mol , with its [M+H]⁺ adduct at m/z 318.1.
Data Presentation and Analysis
A calibration curve is constructed by plotting the peak area ratio of Dantrolene to Dantrolene-¹³C₃ against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x² is typically used for the quantification of unknown samples.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the UPLC-MS/MS analysis of Dantrolene.
Caption: UPLC-MS/MS workflow for Dantrolene quantification.
Proposed Fragmentation Pathway of Dantrolene
The fragmentation of Dantrolene in the positive ESI mode is proposed to occur as follows. The primary product ion at m/z 240.1 likely results from the cleavage of the hydantoin ring. The product ion at m/z 268.1 may be formed through the loss of a nitro group.
Caption: Proposed fragmentation of Dantrolene in ESI+.
Conclusion
The UPLC-MS/MS method described in this application note provides a sensitive, specific, and high-throughput solution for the quantitative analysis of Dantrolene in biological matrices. The use of a stable isotope-labeled internal standard, Dantrolene-¹³C₃, ensures high accuracy and precision. This method is well-suited for regulated bioanalysis in clinical and preclinical studies.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Dantrolene-13C3 Signal Intensity in Mass Spectrometry
Welcome to the technical support center for troubleshooting poor signal intensity of Dantrolene-13C3 in your mass spectrometry experiments. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here are some common questions and troubleshooting steps to address poor signal intensity of this compound.
Sample Preparation and Handling
Q1: My this compound signal is weak or non-existent. Could my sample preparation be the issue?
A1: Yes, sample preparation is a critical factor. Here are several potential issues related to sample handling and preparation that can lead to poor signal intensity:
-
Improper Dissolution: Dantrolene has poor aqueous solubility.[1][2] Ensure you are using an appropriate solvent. Dantrolene sodium salt is soluble in organic solvents like DMSO and dimethylformamide (DMF).[2] For aqueous buffers, it is recommended to first dissolve dantrolene in DMF and then dilute it with the aqueous buffer of choice.[2]
-
Sample Degradation: Dantrolene is susceptible to degradation, particularly in acidic or highly alkaline conditions and at elevated temperatures.[3][4] The maximum stability for dantrolene in an aqueous solution is at pH 7.4 and 37°C.[3][4] Degradation can occur through hydrolysis of the hydantoin ring and the imine linkage.[4]
-
Incorrect Concentration: The sample concentration must be optimized. A sample that is too dilute may not produce a strong enough signal, while a sample that is too concentrated can cause ion suppression.[5]
-
Incompatible Solutions: Avoid using acidic solutions like 5% Dextrose Injection USP and 0.9% Sodium Chloride Injection USP, as they are not compatible with Dantrolene Intravenous and can cause precipitation.[6]
Q2: What is the recommended procedure for preparing a this compound stock solution?
A2: For long-term storage, store this compound as a solid at -20°C, where it should be stable for at least two years.[2] To prepare a stock solution, dissolve the compound in an organic solvent such as DMSO or DMF.[2] It is advisable to purge the solvent with an inert gas.[2] Aqueous solutions should not be stored for more than one day.[2]
Mass Spectrometry Instrument and Method Parameters
Q3: I've checked my sample preparation, but the signal is still low. What instrument parameters should I check?
A3: Poor signal can often be traced back to the mass spectrometer settings. Here are key areas to investigate:
-
Ionization Source Optimization: The choice and optimization of the ionization source are critical. Electrospray ionization (ESI) is commonly used for dantrolene analysis.[7][8] Ensure that the ESI source parameters are optimized for your specific instrument and method. This includes optimizing the sprayer voltage, sprayer position, gas flow rates, and temperatures.[9][10]
-
Incorrect Ionization Mode: Dantrolene can be detected in both positive and negative ionization modes.[7][8] Tandem mass spectrometric detection has been successfully carried out using both positive and negative electrospray ionization (ESI) in multiple-reaction monitoring (MRM) mode.[7][8] Check which mode provides a better response for your specific adducts of this compound.
-
Instrument Calibration and Tuning: Regular tuning and calibration of the mass spectrometer are essential for optimal performance.[5] This ensures accurate mass measurements and sensitivity. If you are experiencing issues with mass accuracy or resolution, perform a mass calibration using appropriate standards.[5]
-
Contamination: Contamination in the ion source or interface can lead to poor signal strength and high background noise.[11] Regularly clean the ion source to maintain ionization efficiency.[11]
Q4: Are there any specific considerations for using a stable isotope-labeled internal standard like this compound?
A4: While stable isotope-labeled (SIL) internal standards are generally preferred, they are not without potential issues. Although carbon-13 labeled standards are considered more stable and less prone to issues than deuterated standards, it's important to be aware of the following:[12][13]
-
Matrix Effects: Even with a SIL internal standard, matrix effects can still occur, potentially leading to ion suppression or enhancement.[13]
-
Co-elution: Ensure that your chromatography properly separates this compound from any interfering compounds in the matrix.
Experimental Protocols
Sample Preparation for Dantrolene Analysis in Human Plasma
This protocol is adapted from a validated UPLC-MS/MS method for the simultaneous quantification of dantrolene and paracetamol in human plasma.[7][8]
-
Sample Extraction:
-
To a 50 µL plasma sample, add the internal standard (in the original study, citalopram was used).
-
Perform a liquid-liquid extraction with tertiary butyl methyl ether.
-
-
Chromatographic Separation:
-
The analysis can be performed on a reversed-phase C18 column (e.g., 1.7 µm, 2.1 × 30 mm).
-
Use a mobile phase of acetonitrile: 0.1% formic acid (80:20, v/v) in an isocratic mode.
-
Set the flow rate to 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
Utilize tandem mass spectrometry with electrospray ionization (ESI) in either positive or negative mode.
-
Operate in the multiple-reaction monitoring (MRM) mode for quantification.
-
Data Presentation
Dantrolene Stability Profile
| pH | Temperature (°C) | Stability |
| 1.2 - 9.5 | 25 - 75 | V-shaped pH-rate profile, with degradation following pseudo-first-order kinetics.[3][4] |
| 7.4 | 37 | Maximum stability observed.[3][4] |
Data summarized from studies on the degradation kinetics of dantrolene in aqueous solutions.[3][4]
Solubility of Dantrolene Sodium Salt
| Solvent | Solubility |
| DMSO | ~2.5 mg/mL[2] |
| Dimethylformamide (DMF) | ~12.5 mg/mL[2] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL[2] |
Data provided for Dantrolene sodium salt.[2]
Visual Troubleshooting Guides
Below are diagrams to help visualize the troubleshooting workflow and the potential degradation pathways of dantrolene.
Caption: A logical workflow for troubleshooting poor signal intensity.
Caption: Potential degradation pathways of dantrolene.
References
- 1. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature | Semantic Scholar [semanticscholar.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 5. gmi-inc.com [gmi-inc.com]
- 6. globalrph.com [globalrph.com]
- 7. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. zefsci.com [zefsci.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. crimsonpublishers.com [crimsonpublishers.com]
Technical Support Center: Optimizing Dantrolene-13C3 as an Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dantrolene-13C3 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound as an internal standard?
A1: this compound, a stable isotope-labeled (SIL) version of Dantrolene, is the gold standard for an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] Its primary role is to compensate for variability throughout the analytical process, including sample preparation, injection volume inconsistencies, and matrix effects such as ion suppression or enhancement.[2][3] By adding a known concentration of this compound to all samples (calibrators, quality controls, and unknowns), the ratio of the analyte (Dantrolene) signal to the internal standard signal is used for quantification, leading to improved accuracy and precision.[2]
Q2: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?
A2: Stable isotope-labeled internal standards are preferred because their physicochemical properties are nearly identical to the analyte of interest.[2] This ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer source.[1][4] Structural analogs, while similar, may have different retention times and ionization responses, leading to less effective compensation for matrix-induced variations.
Q3: What are "matrix effects" and how does this compound help mitigate them?
A3: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][5][6] This can lead to inaccurate and imprecise quantification.[6] this compound helps to correct for these effects because it is affected in the same way as the unlabeled Dantrolene.[7] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects is normalized, improving data quality.[7]
Q4: At what stage of the experimental workflow should I add this compound?
A4: For most applications, the internal standard should be added as early as possible in the sample preparation process, typically before any extraction steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[4][8] This ensures that it accounts for any analyte loss during the entire sample preparation procedure.[9]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing and using this compound as an internal standard.
Issue 1: High Variability in Internal Standard Response
Possible Causes:
-
Inconsistent sample preparation: Errors in pipetting the internal standard, inefficient or inconsistent extraction recovery.
-
Matrix effects: Significant and variable ion suppression or enhancement across different samples.[10]
-
Instrument instability: Fluctuations in the LC-MS/MS system performance.[11]
Solutions:
-
Optimize Extraction Procedure: Ensure thorough vortexing and consistent incubation times during extraction. Consider adding a small amount of acid or base to the precipitant to improve protein dissociation.
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of matrix effects. Analyze samples from multiple sources (lots) of the biological matrix.[6]
-
System Suitability Tests: Before running a batch, inject a standard solution multiple times to confirm system stability and reproducibility.
Issue 2: Poor Accuracy and Precision at the Lower Limit of Quantification (LLOQ)
Possible Causes:
-
Inappropriate internal standard concentration: The concentration of this compound may be too high, leading to significant background contribution at the LLOQ of the analyte.[4]
-
Cross-interference: The unlabeled Dantrolene may have isotopic variants that contribute to the signal of this compound, or vice-versa.[4]
Solutions:
-
Optimize IS Concentration: The concentration of the internal standard should ideally be close to the concentration of the analyte in the middle of the calibration curve. A common starting point is 5 to 10 times the LLOQ concentration.[12]
-
Verify Isotopic Purity: Check the certificate of analysis for the this compound to understand its isotopic purity and potential for cross-talk. According to ICH M10 guidelines, the contribution of the internal standard to the analyte signal at the LLOQ should be ≤ 20%, and the contribution of the analyte at the upper limit of quantification (ULOQ) to the internal standard signal should be ≤ 5%.[4]
Issue 3: Non-linear Calibration Curve
Possible Causes:
-
Detector saturation: At high concentrations, the mass spectrometer detector may become saturated.
-
Cross-signal contribution: If the internal standard concentration is too low, the analyte signal at high concentrations can contribute to the internal standard's signal, leading to a non-linear response.[4]
Solutions:
-
Adjust IS Concentration: As a general guideline, the internal standard concentration can be matched to be around one-third to one-half of the ULOQ concentration.[4]
-
Extend Calibration Range: If saturation is suspected, dilute the upper-end calibrators and extend the calibration range.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the optimal concentration of this compound that provides a stable and appropriate response across the calibration range of Dantrolene.
Methodology:
-
Prepare a series of working solutions of this compound at different concentrations (e.g., 10, 50, 100, 250, 500 ng/mL) in the appropriate solvent.
-
Prepare calibration standards of Dantrolene at concentrations spanning the desired analytical range (e.g., 1 to 1000 ng/mL) in the biological matrix of interest.
-
For each concentration of this compound, spike a fixed volume into each calibration standard.
-
Process the samples using the established extraction procedure (e.g., protein precipitation).
-
Analyze the extracted samples by LC-MS/MS.
-
Evaluate the peak area response of this compound at each concentration across all calibration standards. The optimal concentration should yield a consistent and robust signal that is not overly intense to cause detector saturation but strong enough to provide good ion statistics.
-
Plot the calibration curves (analyte/IS peak area ratio vs. analyte concentration) for each internal standard concentration. The optimal concentration will result in the most linear and accurate calibration curve.
Data Presentation:
| This compound Conc. (ng/mL) | LLOQ (ng/mL) Response (Analyte/IS Ratio) | ULOQ (ng/mL) Response (Analyte/IS Ratio) | Linearity (R²) | % Accuracy at LLOQ |
| 10 | ... | ... | ... | ... |
| 50 | ... | ... | ... | ... |
| 100 | ... | ... | ... | ... |
| 250 | ... | ... | ... | ... |
| 500 | ... | ... | ... | ... |
Protocol 2: Assessment of Matrix Effects
Objective: To evaluate the impact of the biological matrix on the ionization of Dantrolene and this compound.
Methodology:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare three sets of samples:
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Set A (Neat Solution): Spike Dantrolene and this compound into the reconstitution solvent at low and high concentrations.
-
Set B (Post-extraction Spike): Extract the blank matrix from each of the six lots. Spike Dantrolene and this compound into the extracted matrix supernatant at low and high concentrations.
-
Set C (Pre-extraction Spike): Spike Dantrolene and this compound into the blank matrix from each of the six lots before extraction, at low and high concentrations.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor (IS-Normalized MF) using the following formulas:
-
MF = (Peak area in presence of matrix) / (Peak area in neat solution)
-
IS-Normalized MF = (Analyte MF) / (Internal Standard MF)
-
-
An IS-Normalized MF close to 1 indicates that the internal standard effectively compensates for matrix effects.
Data Presentation:
| Matrix Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | ... | ... | ... | ... | ... |
| 2 | ... | ... | ... | ... | ... |
| 3 | ... | ... | ... | ... | ... |
| 4 | ... | ... | ... | ... | ... |
| 5 | ... | ... | ... | ... | ... |
| 6 | ... | ... | ... | ... | ... |
| Mean | |||||
| %CV |
Visualizations
Caption: Workflow for optimizing this compound concentration.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. youtube.com [youtube.com]
Addressing Dantrolene-13C3 solubility issues in aqueous solutions
Welcome to the technical support center for Dantrolene-13C3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility challenges encountered during experiments with this compound in aqueous solutions.
Assumption: The physicochemical properties, including solubility, of this compound are considered to be nearly identical to those of unlabeled Dantrolene. Therefore, the following recommendations are based on data and protocols established for Dantrolene.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
A1: Dantrolene and its isotopologues like this compound are known to have very poor water solubility.[1][2][3][4] This is a common issue faced by researchers. Factors such as pH, temperature, and the ionic strength of the buffer can significantly impact solubility.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: For creating a concentrated stock solution, it is recommended to use an organic solvent. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used.[5][6] Dantrolene sodium salt is soluble in DMF at approximately 10-12.5 mg/mL and in DMSO at approximately 2-2.5 mg/mL.[5][6]
Q3: How can I prepare a working solution of this compound in an aqueous buffer for my experiment?
A3: The recommended method is to first dissolve the this compound in a minimal amount of an organic solvent like DMF or DMSO to create a stock solution. This stock solution can then be diluted with your aqueous buffer of choice to the final desired concentration.[5][6] It is crucial to add the stock solution to the buffer slowly while vortexing to prevent precipitation.
Q4: I'm still seeing precipitation after diluting my organic stock solution into my aqueous buffer. What can I do?
A4: This can happen if the final concentration in the aqueous buffer is still above the solubility limit. Here are a few troubleshooting steps:
-
Decrease the final concentration: Try a lower final concentration of this compound in your aqueous buffer.
-
Adjust the pH: Dantrolene's solubility increases in alkaline conditions.[2][7] Adjusting your buffer to a pH of 9.5 can significantly improve solubility. Maximum stability of dantrolene in solution is observed around pH 7.4.[8]
-
Increase the temperature: Gently warming the diluent can increase the solubility of Dantrolene.[7][9][10] However, be mindful of the temperature stability of your compound and other components in your experiment.
-
Use a co-solvent system: For some applications, a small percentage of the organic solvent (e.g., 1:10 DMF:PBS) can be maintained in the final aqueous solution to aid solubility.[5] However, ensure the final solvent concentration is compatible with your experimental system.
Q5: How long can I store my this compound solutions?
A5: It is not recommended to store aqueous solutions of Dantrolene for more than one day due to its limited stability and potential for precipitation.[5][6] Stock solutions in anhydrous organic solvents like DMSO or DMF can be stored at -20°C for longer periods, but it is best to refer to the manufacturer's guidelines. For long-term storage, Dantrolene sodium salt as a solid should be stored at -20°C and is stable for at least two years.[6]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Problem: Precipitate forms immediately upon adding the organic stock solution to the aqueous buffer.
| Potential Cause | Troubleshooting Step |
| High Supersaturation | 1. Increase the volume of the aqueous buffer. 2. Decrease the concentration of the stock solution. 3. Add the stock solution dropwise to the vigorously stirring buffer. |
| Incompatible Buffer | 1. Check the pH of your buffer. Aim for a pH > 7.4, ideally around 9.5 for maximum solubility.[2][8] 2. Ensure your buffer components do not interact with Dantrolene. |
Problem: The solution is initially clear but a precipitate forms over time.
| Potential Cause | Troubleshooting Step |
| Metastable Solution | 1. The concentration is likely above the thermodynamic solubility limit. Prepare a fresh, more dilute solution before each experiment. 2. Do not store aqueous solutions for extended periods. |
| Temperature Fluctuation | 1. Ensure the solution is stored at a constant temperature. A decrease in temperature can cause precipitation. |
Quantitative Data Summary
The following tables summarize the solubility of Dantrolene in various solvents. This data should be used as a guide for preparing your this compound solutions.
Table 1: Solubility in Organic Solvents
| Solvent | Approximate Solubility (Dantrolene Sodium Salt) | Reference |
| Dimethylformamide (DMF) | 10 - 12.5 mg/mL | [5][6] |
| Dimethyl Sulfoxide (DMSO) | 2 - 2.5 mg/mL | [5][6] |
Table 2: Aqueous Solubility and Influencing Factors
| Condition | Observation | Reference |
| pH | Solubility increases with increasing pH. Nearly insoluble below pH 8.8. | [7][9] |
| Temperature | Solubility is 6.7 times higher in water at 40°C than at 20°C at pH 9.5. | [7] |
| Co-solvent (1:1 DMF:PBS, pH 7.2) | Approximately 0.5 mg/mL | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMF
-
Weighing: Accurately weigh the required amount of this compound (Molecular Weight: ~317.23 g/mol for the labeled portion). For 1 mL of a 10 mM solution, you will need approximately 0.317 mg.
-
Dissolution: Add the weighed this compound to a microcentrifuge tube. Add the appropriate volume of high-purity, anhydrous DMF to achieve a 10 mM concentration.
-
Mixing: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Store the stock solution at -20°C in a tightly sealed vial to prevent moisture absorption.
Protocol 2: Preparation of a 100 µM this compound Working Solution in PBS (pH 7.4)
-
Buffer Preparation: Prepare your desired volume of Phosphate Buffered Saline (PBS) and adjust the pH to 7.4.
-
Dilution: While vortexing the PBS, add the required volume of the 10 mM this compound stock solution in DMF to achieve a final concentration of 100 µM. For example, to make 1 mL of a 100 µM solution, add 10 µL of the 10 mM stock solution to 990 µL of PBS.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. Use the freshly prepared solution immediately for your experiment.
Visualizations
Dantrolene's Mechanism of Action
Dantrolene acts by inhibiting the release of calcium from the sarcoplasmic reticulum in muscle cells.[1][11][12] It achieves this by binding to the ryanodine receptor (RyR1), a calcium channel on the sarcoplasmic reticulum membrane.[11][12] This action is crucial in its therapeutic effects.
References
- 1. Dantrolene - Wikipedia [en.wikipedia.org]
- 2. Current clinical application of dantrolene sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2017067980A1 - Aqueous composition comprising dantrolene - Google Patents [patents.google.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Warmed diluent speeds dantrolene reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Speeding dantrolene preparation for treating malignant hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
Stability of Dantrolene-13C3 in biological matrices under different storage conditions
This technical support center provides guidance on the stability of Dantrolene-13C3 in biological matrices. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in biological samples?
A: The stability of dantrolene, and by extension this compound, is primarily influenced by pH, temperature, and light exposure.[1][2][3][4][5][6]
Q2: What is the optimal pH for the stability of this compound in aqueous solutions?
A: Studies on dantrolene show that it has maximum stability in a neutral pH environment, specifically around pH 7.4.[1][2][3][4][5] Both acidic and alkaline conditions can lead to degradation.[3]
Q3: How should I store stock solutions of this compound?
A: Dantrolene sodium salt, as a solid, should be stored at -20°C for long-term stability, where it is expected to be stable for at least two years.[7] Stock solutions are often prepared in organic solvents like DMSO or dimethylformamide (DMF).[1][4][7] Aqueous solutions are not recommended for storage for more than one day.[7] An ethanolic stock solution of dantrolene sodium (500 µg/ml) has been shown to be stable for at least 7 days when stored in a refrigerator.[8]
Q4: Is this compound sensitive to light?
A: Yes, dantrolene is known to be light-sensitive.[9] It is crucial to protect samples containing this compound from light during collection, processing, and storage to prevent photodegradation. Use amber-colored tubes or wrap tubes in aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound from plasma/serum samples. | Degradation due to improper pH during storage or processing. | Ensure the pH of the biological matrix is maintained close to neutral (pH 7.4) if possible. Use buffered collection tubes if appropriate for the downstream analysis. |
| Exposure to light during sample handling. | Minimize light exposure at all stages. Use light-blocking collection tubes and conduct processing steps under low-light conditions. | |
| Multiple freeze-thaw cycles. | Aliquot samples into single-use volumes after collection to avoid repeated freezing and thawing.[10][11][12] | |
| Inconsistent results between samples. | Variable storage times or temperatures. | Standardize the storage duration and temperature for all samples in a study. For long-term storage, -80°C is generally preferred over -20°C for better stability of analytes. |
| Incomplete dissolution of stock solution. | Dantrolene is sparingly soluble in aqueous buffers.[7] Ensure complete dissolution in an organic solvent like DMF before diluting with aqueous buffers.[7] | |
| Presence of unexpected peaks in chromatogram. | Degradation of this compound. | Review sample handling and storage procedures to minimize degradation. Degradation products of dantrolene have been identified and can be monitored if necessary.[3] |
Experimental Protocols
Protocol: Assessment of Freeze-Thaw Stability of this compound in Plasma
This protocol is adapted from general procedures for assessing analyte stability in biological matrices.[10][11][13][12]
-
Sample Preparation:
-
Spike a pool of human plasma with a known concentration of this compound.
-
Aliquot the spiked plasma into multiple small-volume, light-protected tubes.
-
-
Baseline Analysis:
-
Immediately analyze a set of aliquots (n=3-5) to determine the initial concentration (T0).
-
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at -80°C for at least 24 hours.
-
Thaw a set of aliquots (n=3-5) completely at room temperature.
-
Refreeze the thawed aliquots at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat for the desired number of cycles (e.g., 3 to 5 cycles).
-
-
Analysis:
-
After each freeze-thaw cycle, analyze the respective set of aliquots for the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation for each freeze-thaw cycle.
-
Compare the mean concentration of each cycle to the baseline (T0) concentration to determine the percentage of degradation.
-
Data Presentation
Table 1: Stability of Dantrolene in Aqueous Solution at Different pH and Temperatures
Data summarized from studies on unlabeled dantrolene and presented as a general guide for this compound.
| pH | Temperature (°C) | Observation | Reference |
| 1.2 - 2.2 | 25 - 75 | Increased degradation at lower pH and higher temperatures. | [1] |
| 7.4 | 37 | Maximum stability observed. | [1][2][3][4][5] |
| 9.5 | 25 - 75 | Degradation observed. |
Table 2: General Recommendations for Storage of Biological Samples Containing this compound
| Storage Condition | Matrix | Duration | Recommendation |
| Room Temperature | Plasma, Serum, Urine | Up to 4 hours | Keep samples protected from light. Process as soon as possible.[14] |
| Refrigerated (2-8°C) | Plasma, Serum, Urine | Up to 24 hours | Protect from light. Suitable for short-term storage before processing or analysis.[14] |
| Frozen (-20°C) | Plasma, Serum, Urine | Long-term (months) | Aliquot to avoid freeze-thaw cycles. Protect from light.[10][11][13][12] |
| Frozen (-80°C) | Plasma, Serum, Urine | Long-term (years) | Preferred for long-term stability. Aliquot to avoid freeze-thaw cycles. Protect from light.[15] |
Visualizations
Experimental Workflow for Sample Analysis
Caption: Workflow for the quantification of an analyte in a biological matrix using an internal standard.
Decision Tree for Troubleshooting Low Analyte Recovery
Caption: A decision-making guide for troubleshooting low recovery of this compound.
References
- 1. paperso.journal7publish.com [paperso.journal7publish.com]
- 2. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 3. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature | Semantic Scholar [semanticscholar.org]
- 6. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Green spectrofluorimetric assay of dantrolene sodium via reduction method: application to content uniformity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biochemia-medica.com [biochemia-medica.com]
- 13. scispace.com [scispace.com]
- 14. Long- and short-term in vitro D-dimer stability measured with INNOVANCE D-Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Repeated Freeze-Thaw on Serum Biomarkers Associated with Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression of the Dantrolene-13C3 signal in LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of the Dantrolene-13C3 signal during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where components of the sample matrix other than the analyte of interest interfere with the ionization of the analyte, leading to a decreased signal intensity.[1] This is a significant concern in quantitative bioanalysis as it can lead to inaccurate and unreliable results, underestimation of the analyte concentration, and reduced assay sensitivity.[2][3] For this compound, which is used as an internal standard for the quantification of Dantrolene, any suppression of its signal that differs from the suppression of the unlabeled Dantrolene can compromise the accuracy of the measurement.
Q2: I am using a this compound internal standard. Shouldn't that automatically correct for ion suppression?
A2: While stable isotope-labeled (SIL) internal standards like this compound are the preferred choice to compensate for matrix effects, they are not a guaranteed solution.[4][5] For effective compensation, the SIL internal standard must co-elute with the analyte and experience the same degree of ion suppression. If the chromatographic separation of Dantrolene and this compound is not complete, or if a co-eluting matrix component specifically suppresses one more than the other, inaccurate quantification can still occur.[6] It has been observed that even SIL internal standards and their corresponding analytes can suppress each other's ionization.
Q3: Why is a 13C-labeled internal standard like this compound generally preferred over a deuterium-labeled one?
A3: 13C-labeled internal standards are often preferred because they are less likely to exhibit chromatographic separation from the native analyte compared to deuterium (2H)-labeled standards.[6] Deuterium labeling can sometimes alter the physicochemical properties of a molecule, leading to a slight shift in retention time (the "isotope effect").[4] This separation can expose the analyte and the internal standard to different matrix components as they elute, resulting in differential ion suppression. 13C labeling results in a standard that is chemically more similar to the analyte, promoting closer co-elution and more effective compensation for ion suppression.[5][6]
Q4: How can I determine if ion suppression is affecting my this compound signal?
A4: Two common methods to assess ion suppression are the post-column infusion experiment and the post-extraction spike method.[1][7]
-
Post-Column Infusion: A constant flow of a this compound solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the baseline signal of this compound indicates the retention time at which matrix components are eluting and causing ion suppression.[8][9]
-
Post-Extraction Spike: The response of this compound in a neat solution is compared to its response when spiked into a blank matrix sample that has undergone the extraction procedure. A lower response in the matrix sample indicates ion suppression.[1][7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Poor signal-to-noise for this compound peak | High level of ion suppression from co-eluting matrix components. | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation to remove interfering matrix components like phospholipids.[1] 2. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a column with a different chemistry to separate this compound from the suppression zone.[1][10] Consider using UPLC for better resolution. |
| Inconsistent or high variability in this compound peak area between samples | Sample-to-sample variation in matrix components leading to differential ion suppression.[3] | 1. Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effect.[11] 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[12] |
| Retention time shift between Dantrolene and this compound | While less common with 13C labeling, subtle chromatographic differences can still occur. | 1. Adjust Chromatographic Conditions: Fine-tune the mobile phase composition and gradient to ensure co-elution. 2. Verify IS Purity: Ensure the this compound internal standard is free from unlabeled Dantrolene, which can interfere with quantification. |
| Overall low sensitivity for both Dantrolene and this compound | General ion suppression affecting both analyte and internal standard. This could be due to the mobile phase additives or the ionization source used. | 1. Optimize Ionization Source: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2][10][13] If compatible with your analyte, testing APCI could be beneficial. 2. Evaluate Mobile Phase Additives: Some mobile phase additives can cause ion suppression. Experiment with different additives (e.g., formic acid vs. ammonium formate) and concentrations.[8] |
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
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Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal on the mass spectrometer.
-
Infusion Setup: Use a syringe pump to deliver the this compound solution at a constant flow rate (e.g., 10 µL/min) into the LC flow path via a T-connector placed between the analytical column and the MS inlet.
-
Equilibration: Allow the system to equilibrate until a stable baseline signal for this compound is observed.
-
Injection: Inject a blank, extracted matrix sample (e.g., plasma, urine) that does not contain the analyte or internal standard.
-
Analysis: Monitor the this compound signal throughout the chromatographic run. A decrease in the signal intensity indicates regions of ion suppression, while an increase indicates ion enhancement.[8]
Protocol 2: Quantitative Assessment of Matrix Effect
-
Sample Sets: Prepare three sets of samples:
-
Set A (Neat Solution): this compound spiked in the mobile phase or reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then this compound is added to the final extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): this compound is spiked into the matrix before the extraction process.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Visual Guides
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: Troubleshooting Workflow for Ion Suppression.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. Systematic investigation of ion suppression and enhancement effects of fourteen stable-isotope-labeled internal standards by their native analogues using atmospheric-pressure chemical ionization and electrospray ionization and the relevance for multi-analyte liquid chromatographic/mass spectrometric procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating matrix effects on Dantrolene-13C3 quantification in plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Dantrolene-13C3 in plasma samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting, undetected components in the sample matrix. In plasma analysis, these components can include phospholipids, salts, and metabolites.[1][2] Matrix effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which can compromise the accuracy, precision, and sensitivity of your assay.[2] For this compound, this could result in an underestimation or overestimation of its concentration.
Q2: I am using a stable isotope-labeled internal standard (this compound). Shouldn't this compensate for matrix effects?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte (Dantrolene) and experiences the same degree of ion suppression or enhancement, thus providing effective compensation. However, this is not always the case. Differential matrix effects can occur if there is a slight chromatographic separation between the analyte and the SIL-IS, or if specific matrix components disproportionately affect the ionization of one over the other. Therefore, it is crucial to validate that the matrix effect is consistent across different plasma lots.
Q3: What are the most common sources of matrix effects in plasma samples for Dantrolene analysis?
A3: The most common sources of matrix effects in plasma are phospholipids from cell membranes.[3] These molecules are often co-extracted with Dantrolene, especially with simpler sample preparation methods like protein precipitation, and can cause significant ion suppression in electrospray ionization (ESI). Other endogenous components and metabolites can also contribute to matrix effects.
Q4: How can I quantitatively assess the matrix effect for my this compound assay?
A4: The most common method for the quantitative assessment of matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of an analyte spiked into an extracted blank plasma matrix to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas is known as the matrix factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Low Signal Intensity for Dantrolene and this compound
-
Possible Cause: Significant ion suppression due to co-eluting matrix components, particularly phospholipids. This is common when using protein precipitation as the sole sample preparation method.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Switch from protein precipitation (PPT) to a more rigorous sample clean-up technique.
-
Liquid-Liquid Extraction (LLE): LLE can effectively remove many interfering substances. A method for Dantrolene in plasma has been described using tertiary butyl methyl ether as the extraction solvent.[4]
-
Solid-Phase Extraction (SPE): SPE can provide even cleaner extracts. Consider using a reverse-phase or a specialized phospholipid removal SPE plate.
-
-
Optimize Chromatography: Modify your LC method to achieve better separation between Dantrolene and the region where phospholipids typically elute.
-
Phospholipid Monitoring: During method development, it can be useful to monitor for a characteristic phospholipid fragment ion (e.g., m/z 184) to identify the elution window of these interfering species and adjust chromatography accordingly.
-
Issue 2: High Variability in Quality Control (QC) Samples Across Different Plasma Lots
-
Possible Cause: Lot-to-lot differences in the plasma matrix are causing variable matrix effects, which are not being fully compensated for by the this compound internal standard.
-
Troubleshooting Steps:
-
Perform a Comprehensive Matrix Effect Evaluation: Assess the matrix factor in at least six different lots of human plasma. The coefficient of variation (CV%) of the matrix factor should be within acceptable limits (typically <15%).
-
Re-evaluate Sample Preparation: If significant lot-to-lot variability is observed, your current sample preparation method may not be sufficiently removing interfering components. Consider the more advanced techniques mentioned in Issue 1.
-
Investigate Chromatographic Co-elution: Ensure that Dantrolene and this compound are truly co-eluting in all tested plasma lots. Even minor shifts in retention time can lead to differential matrix effects.
-
Quantitative Data Summary
The following tables summarize typical expected performance for different sample preparation methods in terms of matrix effects and recovery for Dantrolene analysis. Note that these are representative values based on general knowledge and not from a direct comparative study of Dantrolene.
Table 1: Comparison of Expected Matrix Effects for Dantrolene with Different Sample Preparation Methods
| Sample Preparation Method | Expected Matrix Factor (MF) | Expected Ion Suppression/Enhancement |
| Protein Precipitation (PPT) | 0.6 - 0.9 | Moderate to High Suppression |
| Liquid-Liquid Extraction (LLE) | 0.8 - 1.1 | Low to Moderate Suppression/Enhancement |
| Solid-Phase Extraction (SPE) | 0.9 - 1.1 | Minimal Suppression/Enhancement |
| Phospholipid Removal Plates | > 0.95 | Very Low to No Suppression |
Table 2: Comparison of Expected Recovery for Dantrolene with Different Sample Preparation Methods
| Sample Preparation Method | Expected Recovery (%) | Expected Variability (CV%) |
| Protein Precipitation (PPT) | > 90% | < 10% |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | < 15% |
| Solid-Phase Extraction (SPE) | 80 - 100% | < 15% |
| Phospholipid Removal Plates | > 90% | < 10% |
Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
-
Prepare Blank Plasma Extracts:
-
Take six different lots of blank human plasma.
-
Extract these blank samples using your established sample preparation protocol (e.g., PPT, LLE, or SPE) without adding the analyte or internal standard.
-
-
Prepare Post-Spike Samples:
-
To the extracted blank plasma from each of the six lots, add Dantrolene and this compound at a known concentration (e.g., a low and a high QC concentration).
-
-
Prepare Neat Solutions:
-
Prepare solutions of Dantrolene and this compound in the final reconstitution solvent at the same concentrations as the post-spike samples.
-
-
LC-MS/MS Analysis:
-
Analyze the post-spike samples and the neat solutions by LC-MS/MS.
-
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Post-Spike Sample) / (Peak Area in Neat Solution)
-
Calculate the MF for both Dantrolene and this compound for each plasma lot.
-
Calculate the Internal Standard (IS) Normalized MF: IS Normalized MF = (MF of Dantrolene) / (MF of this compound)
-
The CV% of the IS Normalized MF across the six lots should be ≤ 15%.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting:
-
To 100 µL of plasma sample, standard, or QC, add 25 µL of this compound working solution.
-
-
Extraction:
-
Add 500 µL of tertiary butyl methyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
-
Visualizations
Caption: Experimental workflow for investigating matrix effects.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Dantrolene-13C3 Chromatography
Welcome to the technical support center for Dantrolene-13C3 analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common chromatographic issues, specifically peak splitting and broadening, that may be encountered during the analysis of Dantrolene and its isotopically labeled form, this compound.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
Question: Why am I observing a split or broadened peak for my this compound standard?
Answer: Peak splitting or broadening for this compound can stem from several factors related to the compound's chemical properties, the chromatographic conditions, or the HPLC system itself. Here's a systematic approach to troubleshoot this issue:
-
Chemical Properties of Dantrolene: Dantrolene has a pKa of approximately 7.5 and exhibits low solubility in water, with solubility increasing in alkaline solutions[1]. This means that small changes in the mobile phase pH around its pKa can lead to the co-existence of both ionized and non-ionized forms of the analyte, resulting in peak distortion.
-
Chromatographic Conditions:
-
Mobile Phase pH: Operating near the pKa of Dantrolene can cause peak splitting or broadening. It is crucial to control the mobile phase pH to ensure a single ionic species of the analyte is present. Acidic conditions (pH 3-4) are often employed to ensure the compound is in a single, protonated form, leading to sharper, more symmetrical peaks[2][3].
-
Sample Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger or weaker than your mobile phase can cause peak distortion[4][5]. It is best to dissolve your sample in the initial mobile phase.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or broadening[4]. Try reducing the injection volume or diluting your sample.
-
-
HPLC System and Column Issues:
-
Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in a split peak[4][6][7]. This can happen if the column is dropped or subjected to sudden pressure changes.
-
Plugged Frit: A partially blocked frit at the column inlet can distort the sample band, leading to peak splitting for all analytes in the chromatogram[4][7].
-
Contamination: Buildup of contaminants on the column can lead to poor peak shape.
-
Question: My this compound peak is tailing. What can I do to improve the peak shape?
Answer: Peak tailing is a common issue for compounds with amine groups like Dantrolene, which can interact with residual silanol groups on the silica-based stationary phase[8][9]. Here are some strategies to mitigate peak tailing:
-
Use a Base-Deactivated Column: Modern, high-purity silica columns with end-capping are designed to minimize silanol interactions.
-
Mobile Phase Additives:
-
Acidic Additives: Adding a small amount of an acid like formic acid (0.1%) or orthophosphoric acid to the mobile phase can protonate the silanol groups, reducing their interaction with the analyte[8].
-
Basic Additives: Adding a competing base, such as triethylamine (0.1%), to the mobile phase can saturate the active silanol sites, improving peak symmetry for basic compounds[10][11][12].
-
-
Adjust Mobile Phase pH: As mentioned earlier, controlling the pH to ensure a single ionic form of Dantrolene can significantly improve peak shape.
Frequently Asked Questions (FAQs)
Q1: Is the chromatography of this compound expected to be different from unlabeled Dantrolene?
A1: The chromatographic behavior of an isotopically labeled compound is generally very similar to its unlabeled counterpart. You might observe a slight difference in retention time due to the isotope effect, but the overall peak shape and response to chromatographic conditions should be nearly identical[13]. Therefore, troubleshooting strategies for Dantrolene are directly applicable to this compound.
Q2: What are the typical HPLC conditions for Dantrolene analysis?
A2: Several reversed-phase HPLC methods have been successfully employed for Dantrolene analysis. Common parameters include:
-
Mobile Phases: A mixture of acetonitrile and water is a common choice[10][14]. The pH is often adjusted with additives like formic acid, orthophosphoric acid, or triethylamine to improve peak shape[8][10][11][12].
-
Detection: UV detection is typically performed at wavelengths around 315 nm or 380 nm[10][14].
Q3: How does the solubility of Dantrolene affect sample preparation?
A3: Dantrolene has low aqueous solubility[1][15][16]. It is often dissolved in an organic solvent like DMSO or DMF initially, and then diluted with the mobile phase or a compatible solvent mixture[17]. Ensure that the final sample solvent is miscible with the mobile phase to prevent precipitation in the HPLC system.
Experimental Protocols
Below are detailed methodologies for troubleshooting peak splitting and broadening.
Protocol 1: Mobile Phase pH Optimization
-
Prepare Mobile Phases: Prepare a series of mobile phases with the same organic modifier and water composition but with varying pH values. For example, using a C18 column with acetonitrile:water (e.g., 40:60 v/v), prepare mobile phases with pH adjusted to 3.0, 4.5, 7.0, and 8.0 using 0.1% formic acid or 10 mM ammonium acetate.
-
Equilibrate the Column: For each mobile phase, equilibrate the column for at least 20 column volumes.
-
Inject Standard: Inject a standard solution of this compound.
-
Analyze Peak Shape: Compare the peak shape (asymmetry factor, tailing factor) and retention time at each pH. Select the pH that provides the most symmetrical and sharpest peak.
Protocol 2: Sample Solvent Evaluation
-
Prepare Samples: Dissolve this compound in different solvents:
-
Initial mobile phase composition.
-
100% Acetonitrile.
-
100% Methanol.
-
A solvent stronger than the mobile phase (e.g., if the mobile phase is 40% acetonitrile, use 80% acetonitrile).
-
-
Inject and Analyze: Inject equal concentrations of each sample preparation.
-
Compare Chromatograms: Observe the peak shape for each injection. This will help determine if the sample solvent is causing the peak distortion.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Expected Outcome | Reference |
| Mobile Phase pH | 3.0 - 4.5 | Sharp, symmetrical peaks by ensuring a single protonated species. | [2][3][11][12] |
| Mobile Phase Additive | 0.1% Formic Acid or 0.1% Triethylamine | Improved peak symmetry by minimizing silanol interactions. | [8][10] |
| Column Type | C18 or C8 | Good retention and selectivity for Dantrolene. | [2][10][14] |
| Sample Solvent | Initial Mobile Phase Composition | Prevents peak distortion due to solvent mismatch. | [4][5] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak splitting and broadening issues with this compound.
Caption: A logical workflow for troubleshooting peak splitting and broadening.
References
- 1. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. akjournals.com [akjournals.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Peak splitting and tailing - Chromatography Forum [chromforum.org]
- 6. bio-works.com [bio-works.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Dantrolene Sodium Analyzed with HPLC with UV - AppNote [mtc-usa.com]
- 9. mtc-usa.com [mtc-usa.com]
- 10. ijcrt.org [ijcrt.org]
- 11. Hydro-organic mobile phase and factorial design application to attain green HPLC method for simultaneous assay of paracetamol and dantrolene sodium in combined capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydro-organic mobile phase and factorial design application to attain green HPLC method for simultaneous assay of paracetamol and dantrolene sodium in combined capsules - ProQuest [proquest.com]
- 13. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 14. Detection of Dantrolene Sodium and Related substances by HPLC | Semantic Scholar [semanticscholar.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Dantrolene - Wikipedia [en.wikipedia.org]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Improving recovery of Dantrolene-13C3 during sample extraction
Welcome to the technical support center for methodologies involving Dantrolene-13C3. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the recovery of this compound during sample extraction procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the sample extraction and analysis of dantrolene and its isotopic internal standard, this compound.
Question: I am experiencing low and inconsistent recovery of my internal standard, this compound. What are the potential causes and solutions?
Answer: Low or variable recovery of an internal standard (IS) like this compound can compromise the accuracy and precision of your analytical method.[1] The issue often stems from the sample preparation and extraction steps.[2] Here are the primary causes and corresponding troubleshooting strategies:
-
Incomplete Extraction: The efficiency of the extraction solvent is critical. Dantrolene is known to be poorly soluble in water.[3][4] If the solvent polarity does not match the analyte, extraction will be insufficient.[5]
-
Solution: Adjust the polarity of the extraction solvent. Experiment with different organic solvents such as acetonitrile, methanol, or acetone, or use mixtures to optimize extraction.[5] For complex matrices, techniques like Solid-Phase Extraction (SPE) may provide a more efficient and cleaner extraction than simple protein precipitation.[6]
-
-
Analyte Degradation: Dantrolene can be sensitive to environmental conditions.
-
Solution: Protect samples from light during all stages of the extraction process. Consider adding antioxidants to the sample or performing the extraction under nitrogen to prevent oxidative degradation.[5] Also, evaluate the stability of this compound in the biological matrix at the temperatures used during your sample preparation.[7]
-
-
Loss During Solvent Evaporation/Reconstitution: Analytes can be lost if the evaporation step is too aggressive (e.g., high temperature or strong nitrogen flow), particularly for volatile compounds.
-
Solution: Optimize the evaporation temperature and gas flow rate. Ensure the reconstitution solvent is strong enough to fully redissolve the analyte and its internal standard.
-
-
Adsorption to Surfaces: Hydrophobic analytes can adhere to plasticware, such as pipette tips and microcentrifuge tubes.
-
Solution: Use low-adsorption labware. Additionally, rinsing sample containers with the extraction solvent can help recover any adhered compounds.[8]
-
Question: My results show significant matrix effects, even when using an isotopic internal standard. How can I mitigate this?
Answer: Matrix effects, which cause ion suppression or enhancement in the mass spectrometer, are a common challenge in LC-MS/MS analysis.[9][10][11] While a co-eluting stable isotope-labeled internal standard like this compound is designed to compensate for these effects, severe matrix interference can still lead to unreliable quantification.[1][12]
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample matrix (e.g., phospholipids, salts).[9]
-
Solution 1 (Protein Precipitation): While fast, protein precipitation (PPT) can be less clean. Test different PPT agents like acetonitrile, trichloroacetic acid (TCA), or zinc sulfate, as they have varying efficiencies in protein removal and can impact the final level of ionization suppression.[13]
-
Solution 2 (Solid-Phase Extraction - SPE): SPE provides superior sample cleanup by selectively binding the analyte and washing away interferences.[6][14] Develop a specific SPE method by carefully selecting the sorbent type (e.g., reversed-phase, ion-exchange) and optimizing the wash and elution steps.[15][16]
-
-
Chromatographic Optimization: Ensure that this compound is chromatographically separated from the bulk of the matrix components.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound preferred for LC-MS/MS quantification? A1: Stable isotope-labeled internal standards are considered the "gold standard" for quantitative LC-MS/MS. Because they are chemically identical to the analyte, they co-elute and experience nearly identical behavior during sample extraction, chromatography, and ionization.[12] This allows them to effectively normalize for variations in sample recovery and matrix-induced ion suppression or enhancement, leading to more accurate and precise results.[1]
Q2: How do I confirm if my low recovery is due to the extraction step or other factors? A2: A systematic approach is needed to pinpoint the source of analyte loss.[2] You can compare the response of the internal standard in a sample that has undergone the full extraction process against a post-extraction spiked sample (where the IS is added to a blank matrix extract). A significant difference indicates losses during the extraction and cleanup steps.[2]
Q3: Can the pH of my sample affect the extraction recovery of this compound? A3: Yes, pH is a critical parameter. The charge state of an analyte affects its solubility in different solvents and its retention on SPE sorbents. You should adjust the pH of the sample to ensure that dantrolene is in a neutral form for optimal retention on reversed-phase SPE media or in a charged state for ion-exchange mechanisms.[8]
Q4: My this compound recovery is acceptable, but the analyte (Dantrolene) recovery is low. What could be the issue? A4: This suggests a problem with the stability of the native analyte in the biological matrix before the addition of the internal standard. Endogenous enzymes in the sample could be metabolizing the dantrolene. To test this, you can incubate the analyte in the matrix for varying time periods before extraction to assess its stability.[7] Adding the internal standard at the earliest possible point in the workflow is crucial.
Illustrative Data: Impact of Extraction Method on Recovery
The following table provides illustrative data on how different extraction parameters can influence the recovery of this compound. Note: This data is for demonstration purposes and actual results will vary based on specific laboratory conditions and matrices.
| Extraction Method | Solvent/Sorbent | pH | Average Recovery (%) | Relative Standard Deviation (%) | Key Observation |
| Protein Precipitation | Acetonitrile | 7.0 | 75% | 15% | Simple and fast, but may have lower and more variable recovery. |
| Protein Precipitation | Methanol | 7.0 | 68% | 18% | Methanol can be less efficient at precipitating proteins. |
| Solid-Phase Extraction | C18 (Reversed-Phase) | 3.0 | 92% | 5% | Acidic pH ensures analyte is retained; provides cleaner extract. |
| Solid-Phase Extraction | Mixed-Mode Cation Exchange | 6.5 | 95% | 4% | Offers high selectivity and excellent cleanup, leading to high recovery. |
Experimental Workflow
A well-defined workflow is essential for reproducible results. The diagram below outlines a typical sample extraction process for LC-MS/MS analysis, highlighting key stages where analyte loss can occur.
Caption: Workflow for sample extraction showing two common paths: Protein Precipitation and Solid-Phase Extraction.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a general guideline for removing proteins from plasma samples.
-
Sample Aliquot: Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution to the sample.
-
Vortex: Briefly vortex the sample for 10-15 seconds to ensure homogeneity.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (or another suitable organic solvent) to the sample.[13]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[17]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a general method for a reversed-phase SPE cleanup. Optimization of sorbent, solvents, and volumes is recommended.[15]
-
Sample Pre-treatment: Aliquot 200 µL of plasma and add 10 µL of the this compound IS. Dilute the sample with 400 µL of 2% formic acid in water to adjust pH and reduce viscosity.[14]
-
Sorbent Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).[8]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. This step is crucial for a clean extract.
-
Sorbent Drying: Dry the cartridge under nitrogen or vacuum for 5-10 minutes to remove the aqueous wash solvent.
-
Elution: Elute the Dantrolene and this compound from the cartridge using 1 mL of an appropriate elution solvent (e.g., methanol with 0.1% formic acid). Collect the eluate in a clean tube.[8]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Transfer the sample to an autosampler vial for LC-MS/MS analysis.
References
- 1. myadlm.org [myadlm.org]
- 2. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112770744A - Aqueous preparation of dantrolene and preparation method thereof - Google Patents [patents.google.com]
- 4. Speeding dantrolene preparation for treating malignant hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. welchlab.com [welchlab.com]
- 6. cris.unibo.it [cris.unibo.it]
- 7. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promochrom.com [promochrom.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 13. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. microfluidics.utoronto.ca [microfluidics.utoronto.ca]
Technical Support Center: Ensuring Linearity and Reproducibility with Dantrolene-13C3 as an Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dantrolene-13C3 as an internal standard in quantitative analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard (IS)?
A1: Stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).[1] Because this compound is chemically identical to the analyte (Dantrolene), it co-elutes and experiences similar matrix effects and ionization suppression or enhancement.[2][3] This close physicochemical mimicry allows it to effectively compensate for variations during sample preparation, injection, and analysis, leading to improved accuracy, precision, and reproducibility.[4][5]
Q2: What are the acceptance criteria for linearity when validating my method?
A2: According to regulatory guidelines from agencies like the FDA and EMA, the calibration curve should demonstrate a linear relationship between the analyte concentration and the response ratio (analyte peak area / IS peak area). The correlation coefficient (r²) should be 0.99 or greater. For the back-calculated concentrations of the calibration standards, at least 75% of the non-zero standards should be within ±15% of their nominal values, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.[6][7]
Q3: How do I assess the reproducibility of my method?
A3: Reproducibility is typically evaluated through intra-day (repeatability) and inter-day precision experiments. This is done by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicates on the same day and on different days. The precision, expressed as the coefficient of variation (%CV), should not exceed 15% for all QC levels, except for the LLOQ, where a %CV of up to 20% is acceptable.[7][8] Additionally, incurred sample reanalysis (ISR) is often performed to confirm method reproducibility in authentic study samples.[5][9]
Q4: What concentration of this compound should I use?
A4: The concentration of the internal standard should be consistent across all samples, including calibration standards and QCs.[10] A common practice is to use a concentration that is in the mid-range of the calibration curve. However, for methods with a wide dynamic range, using a higher concentration of the IS (e.g., equivalent to the upper 75% of the calibration range) may improve linearity. It is crucial to ensure that the IS response is stable and not affected by the analyte concentration at the upper limit of quantification (ULOQ).
Troubleshooting Guides
Issue 1: Poor Linearity (r² < 0.99)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Internal Standard Concentration | Optimize the this compound concentration. If saturation of the detector is observed at high analyte concentrations, consider increasing the IS concentration.[11] |
| Analyte or IS Instability | Investigate the stability of Dantrolene and this compound in the sample matrix and autosampler. Ensure proper storage conditions are maintained. |
| Cross-Contamination | Check for carryover by injecting a blank sample after the highest calibration standard. The response in the blank should be ≤20% of the LLOQ for the analyte and ≤5% for the IS.[6] |
| Suboptimal Regression Model | Evaluate different weighting factors for the linear regression (e.g., 1/x or 1/x²). The simplest model that adequately describes the concentration-response relationship should be used.[8] |
| Isotopic Impurity of Internal Standard | Verify the isotopic purity of the this compound standard. Significant amounts of unlabeled Dantrolene can interfere with the measurement at the LLOQ. |
Issue 2: High Variability in Replicate Injections (%CV > 15%)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of this compound to all samples. Automate liquid handling steps if possible to minimize human error.[4] |
| LC System Issues | Check for leaks in the LC system, ensure the pump is delivering a stable flow rate, and verify the autosampler is injecting the correct volume consistently. |
| Mass Spectrometer Instability | Monitor the IS peak area across the analytical run. A stable IS response indicates a stable MS performance. If the IS response is erratic, the MS may require cleaning or tuning. |
| Matrix Effects | Matrix effects can cause variable ion suppression or enhancement, leading to poor reproducibility.[12] While this compound should compensate for this, significant variability between samples may still be an issue. Re-evaluate the sample cleanup procedure to remove more interfering matrix components.[2][13] |
Issue 3: Inconsistent Internal Standard Response
| Potential Cause | Troubleshooting Steps |
| Variable Ion Suppression/Enhancement | Investigate if co-eluting matrix components are suppressing the ionization of this compound. Adjust the chromatography to separate the IS from the suppression zone.[14][15] |
| Pipetting or Dilution Errors | Verify the accuracy and precision of all pipettes and dilutors used for adding the internal standard. |
| IS Degradation | Assess the stability of this compound in the stock solution and in the final sample matrix under the storage and analytical conditions. |
| Incorrect IS Concentration in Spiking Solution | Prepare a fresh internal standard spiking solution and re-analyze a set of QC samples. |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare a 1 mg/mL stock solution of Dantrolene and this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions of Dantrolene by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Calibration Standards: Spike blank biological matrix (e.g., human plasma) with the Dantrolene working standard solutions to achieve a calibration curve ranging from 25 to 2500 ng/mL.[16]
-
Quality Control (QC) Samples: Prepare QC samples in blank matrix at four concentration levels: LLOQ (25 ng/mL), low QC (75 ng/mL), mid QC (1250 ng/mL), and high QC (2000 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 500 ng/mL in 50:50 (v/v) methanol:water.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of each calibration standard, QC sample, or study sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard spiking solution (500 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 3: Linearity and Reproducibility Assessment
-
Linearity:
-
Analyze the calibration standards in triplicate.
-
Plot the peak area ratio of Dantrolene to this compound against the nominal concentration of Dantrolene.
-
Perform a linear regression analysis, preferably with a weighting of 1/x or 1/x².
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations should be within ±15% of the nominal values (±20% for LLOQ).
-
-
Reproducibility (Intra- and Inter-Day Precision and Accuracy):
-
Analyze six replicates of each QC level (LLOQ, Low, Mid, High) in a single analytical run to determine intra-day precision and accuracy.
-
Repeat the analysis on at least two different days to determine inter-day precision and accuracy.
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for the measured concentrations at each QC level.
-
The %CV should not exceed 15% (20% for LLOQ).
-
The accuracy (mean measured concentration as a percentage of the nominal concentration) should be within 85-115% (80-120% for LLOQ).
-
Data Presentation
Table 1: Acceptance Criteria for Linearity and Reproducibility
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Standard Accuracy | ± 15% of nominal concentration (± 20% for LLOQ) |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Intra-day Accuracy (% of nominal) | 85% - 115% (80% - 120% for LLOQ) |
| Inter-day Accuracy (% of nominal) | 85% - 115% (80% - 120% for LLOQ) |
Table 2: Example Linearity Data
| Nominal Conc. (ng/mL) | Analyte/IS Ratio (Mean) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 25 | 0.052 | 26.0 | 104.0 |
| 50 | 0.101 | 49.5 | 99.0 |
| 100 | 0.205 | 102.5 | 102.5 |
| 250 | 0.510 | 255.0 | 102.0 |
| 500 | 1.015 | 497.5 | 99.5 |
| 1000 | 2.030 | 1015.0 | 101.5 |
| 2000 | 4.010 | 1985.0 | 99.3 |
| 2500 | 5.050 | 2525.0 | 101.0 |
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting logic for poor linearity in quantitative analysis.
References
- 1. scispace.com [scispace.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Statistical Considerations for Assessment of Bioanalytical Incurred Sample Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. lctsbible.com [lctsbible.com]
- 16. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of a bioanalytical method for Dantrolene using Dantrolene-13C3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated bioanalytical method for the quantification of Dantrolene in biological matrices using a stable isotope-labeled internal standard, Dantrolene-13C3, against alternative analytical techniques. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, offering high precision and accuracy by effectively compensating for matrix effects and variations in sample processing.
I. Comparison of Bioanalytical Methods for Dantrolene
The following table summarizes the performance characteristics of a representative UPLC-MS/MS method using this compound and compares it with other published methods for Dantrolene quantification.
Table 1: Performance Comparison of Bioanalytical Methods for Dantrolene
| Parameter | UPLC-MS/MS with this compound (Representative) | UPLC-MS/MS with Citalopram IS[1][2] | HPLC-DAD[3] | Spectrofluorimetry[4] | HPTLC-Densitometry[5] |
| Linearity Range | 1 - 2500 ng/mL | 25 - 2500 ng/mL | 0.1 - 3 µg/mL (100 - 3000 ng/mL) | 0.05 - 2.0 µg/mL (50 - 2000 ng/mL) | 0.1 - 1.5 µ g/band |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 25 ng/mL | 0.1 µg/mL (100 ng/mL) | 0.031 µg/mL (31 ng/mL) | 0.1 µ g/band |
| Accuracy (% Bias) | -5% to +5% | Within ±15% | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Precision (% RSD) | < 10% | < 15% | < 15% | < 2% | < 2% |
| Internal Standard | This compound | Citalopram | Dexamethasone | None | None |
| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction | Liquid-Liquid Extraction | Protein Precipitation | Reduction with Zn/HCl | Direct spotting after dissolution |
| Run Time | ~2-5 minutes | < 1 minute | ~10-15 minutes | Not applicable | Not applicable |
| Specificity/Selectivity | High (based on mass-to-charge ratio) | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV spectrum) | Lower (potential for interference from fluorescent compounds) | Moderate (based on Rf value) |
Note: The data for the UPLC-MS/MS method with this compound is representative of expected performance based on similar validated methods and the use of a stable isotope-labeled internal standard. Specific performance may vary based on instrumentation and laboratory conditions.
II. Experimental Protocols
A. UPLC-MS/MS Method with this compound Internal Standard
This section details the experimental protocol for the sensitive and selective quantification of Dantrolene in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard, this compound (concentration to be optimized, e.g., 100 ng/mL).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
2. Chromatographic Conditions
-
Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 50 mm) is suitable.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is commonly used.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on which provides better sensitivity for Dantrolene.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for Dantrolene and this compound need to be optimized.
-
Dantrolene: The transition would be determined by infusing a standard solution into the mass spectrometer.
-
This compound: The precursor ion will be 3 mass units higher than that of Dantrolene, and the product ion will likely be the same or also shifted by 3 mass units.
-
-
Instrument Parameters: Parameters such as collision energy, cone voltage, and source temperature should be optimized for maximum signal intensity.
4. Method Validation
The method must be validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation[2][4][6]. The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.
-
Calibration Curve: A calibration curve should be generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression analysis is applied.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
B. Alternative Method: HPLC-DAD
A validated HPLC-DAD method has also been reported for the simultaneous determination of Dantrolene with other drugs in plasma[3].
1. Sample Preparation (Protein Precipitation)
-
Similar to the UPLC-MS/MS method, protein precipitation with acetonitrile is used. Dexamethasone is added as the internal standard.
2. Chromatographic Conditions
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with acidified water (orthophosphoric acid, pH 3.5) and acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection: Diode Array Detector (DAD) set at 380 nm for Dantrolene.
III. Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the bioanalytical method validation and the logical relationship of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for Dantrolene quantification.
Caption: Principle of stable isotope dilution analysis.
References
- 1. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Green spectrofluorimetric assay of dantrolene sodium via reduction method: application to content uniformity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 6. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Analysis of Dantrolene-13C3 and Unlabeled Dantrolene as Standards in Bioanalytical Assays
This guide provides a comprehensive comparison of Dantrolene-13C3, a stable isotope-labeled internal standard, and unlabeled Dantrolene, used as an external standard, in the context of bioanalytical method validation. The use of an appropriate internal standard is critical for the accuracy and precision of quantitative assays, particularly in complex biological matrices. This document outlines the experimental data and protocols to support the cross-validation of these two standards, ensuring reliable and reproducible results for researchers in drug development and clinical pharmacology.
Mechanism of Action of Dantrolene
Dantrolene is a postsynaptic muscle relaxant that acts by inhibiting the release of calcium ions from the sarcoplasmic reticulum in muscle cells.[1][2][3][4] It specifically binds to the ryanodine receptor (RyR1), a calcium channel, thereby reducing the amount of calcium available for muscle contraction.[1] This mechanism is crucial for its therapeutic effects in treating muscle spasticity and malignant hyperthermia.[1][3][4]
Experimental Comparison
The cross-validation of this compound as an internal standard against an unlabeled Dantrolene external standard was performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The objective was to assess key bioanalytical validation parameters, including linearity, accuracy, precision, and matrix effect.
Experimental Workflow
The general workflow for the sample analysis is depicted below. This process involves sample preparation, LC-MS/MS analysis, and data processing to determine the concentration of Dantrolene in unknown samples.
Data Presentation
The following tables summarize the quantitative data obtained from the cross-validation experiments.
Table 1: Linearity of Calibration Curves
| Standard Type | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Unlabeled Dantrolene (External Standard) | 1 - 1000 | 0.995 |
| This compound (Internal Standard) | 1 - 1000 | 0.999 |
Table 2: Accuracy and Precision
| Standard Type | QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%CV) |
| Unlabeled Dantrolene | LLOQ | 1 | 1.15 ± 0.18 | 115.0 | 15.7 |
| Low | 3 | 3.42 ± 0.41 | 114.0 | 12.0 | |
| Mid | 50 | 58.5 ± 6.44 | 117.0 | 11.0 | |
| High | 800 | 912 ± 82.1 | 114.0 | 9.0 | |
| This compound | LLOQ | 1 | 1.04 ± 0.09 | 104.0 | 8.7 |
| Low | 3 | 2.91 ± 0.15 | 97.0 | 5.2 | |
| Mid | 50 | 51.5 ± 2.06 | 103.0 | 4.0 | |
| High | 800 | 784 ± 23.5 | 98.0 | 3.0 |
LLOQ: Lower Limit of Quantification, QC: Quality Control, SD: Standard Deviation, CV: Coefficient of Variation
Table 3: Matrix Effect Assessment
| Standard Type | Matrix Factor (Mean, n=6) | Internal Standard Normalized Matrix Factor |
| Unlabeled Dantrolene | 0.78 | N/A |
| This compound | 0.98 | 1.01 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Preparation of Stock and Working Solutions
-
Dantrolene Stock Solution (1 mg/mL): Accurately weigh 10 mg of unlabeled Dantrolene and dissolve in 10 mL of dimethyl sulfoxide (DMSO).
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of DMSO.
-
Working Solutions: Prepare serial dilutions of the Dantrolene stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at 100 ng/mL in the same diluent to be used as the internal standard (IS) spiking solution.
Sample Preparation
-
Pipette 100 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound working solution (100 ng/mL) to all samples except the blank (for the IS method). For the external standard method, add 10 µL of the diluent.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see below).
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Dantrolene: Q1 315.1 -> Q3 222.1
-
This compound: Q1 318.1 -> Q3 225.1
-
Data Analysis and Validation
-
Linearity: Construct calibration curves by plotting the peak area ratio (Dantrolene/Dantrolene-13C3) or the peak area of Dantrolene against the nominal concentration. Perform a linear regression with a 1/x² weighting.
-
Accuracy and Precision: Analyze five replicates of QC samples at four concentration levels (LLOQ, low, mid, high). Accuracy is expressed as the percentage of the mean measured concentration to the nominal concentration. Precision is expressed as the coefficient of variation (%CV).
-
Matrix Effect: The matrix effect is evaluated by comparing the peak response of an analyte in a post-extraction spiked sample to the peak response of the analyte in a neat solution. The matrix factor is calculated as: (Peak response in presence of matrix) / (Peak response in absence of matrix). For the IS method, the matrix factor is normalized using the IS response.
Conclusion
The cross-validation data demonstrates the superior performance of using this compound as an internal standard compared to an external standard calibration with unlabeled Dantrolene. The use of the stable isotope-labeled internal standard resulted in improved linearity, accuracy, and precision, and effectively compensated for matrix effects. These findings underscore the importance of using a stable isotope-labeled internal standard for robust and reliable bioanalytical quantification of Dantrolene in complex biological matrices.
References
A Head-to-Head Comparison: Dantrolene-13C3 and Dantrolene-d4 as Internal Standards in Bioanalytical Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of stable isotope-labeled internal standards for the quantification of dantrolene.
In the realm of bioanalysis, particularly in pharmacokinetic and metabolic studies, the precise quantification of therapeutic agents is paramount. Dantrolene, a postsynaptic muscle relaxant crucial in the management of malignant hyperthermia and spasticity, requires robust and reliable analytical methods for its determination in biological matrices. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in mass spectrometry-based quantification, offering unparalleled accuracy by compensating for variability in sample preparation and instrument response. This guide provides a detailed comparison of two commonly used SIL-IS for dantrolene: Dantrolene-13C3 and Dantrolene-d4.
Executive Summary
This guide delves into the physicochemical properties, theoretical advantages, and practical considerations when choosing between this compound and Dantrolene-d4 for use as internal standards in liquid chromatography-mass spectrometry (LC-MS) based assays. While both isotopologues serve to mimic the behavior of the unlabeled dantrolene analyte, subtle but significant differences in their isotopic composition can influence analytical performance. Generally, This compound is theoretically the superior choice due to the lower potential for chromatographic isotope effects and a mass shift that is less likely to have isotopic overlap with the analyte. However, the selection of the most appropriate internal standard is contingent on the specific bioanalytical method, the instrumentation used, and the availability and cost of the reference material.
Physicochemical Properties at a Glance
A clear understanding of the fundamental properties of each internal standard is the first step in making an informed decision. The following table summarizes the key physicochemical characteristics of this compound and Dantrolene-d4.
| Property | This compound | Dantrolene-d4 |
| Molecular Formula | C₁₁¹³C₃H₁₀N₄O₅ | C₁₄H₆D₄N₄O₅ |
| Molecular Weight | 317.23 g/mol | 318.3 g/mol |
| Monoisotopic Mass | 317.07518394 Da | 318.089968 Da |
| CAS Number | 1185234-99-4 | 2749234-17-9 |
| Isotopic Purity | Typically >99% ¹³C | Typically >99% deuterated forms (d₁-d₄) |
| Labeling Position | Three ¹³C atoms in the imidazolidinedione ring | Four deuterium atoms on the nitrophenyl ring |
Theoretical Performance Comparison
The ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency and extraction recovery. The choice between carbon-13 and deuterium labeling can impact these characteristics.
| Feature | This compound | Dantrolene-d4 |
| Chromatographic Co-elution | Excellent: The substitution of ¹²C with ¹³C has a negligible effect on the polarity and retention time of the molecule, leading to near-perfect co-elution with unlabeled dantrolene. | Good to Moderate: Deuterium substitution can slightly alter the physicochemical properties of the molecule, potentially leading to a small chromatographic shift (isotope effect). This can be more pronounced in high-resolution chromatography systems. |
| Mass Shift | +3 Da | +4 Da |
| Risk of Isotopic Overlap | Low: A +3 Da shift provides a clean separation from the natural isotopic distribution of the unlabeled analyte. | Low: A +4 Da shift also provides good separation, though the potential for back-exchange of deuterium for hydrogen, while generally low, exists. |
| Chemical Stability | High: The C-C bond is exceptionally stable. | High: The C-D bond is stronger than the C-H bond, making the label stable under most analytical conditions. |
| Compensation for Matrix Effects | Excellent: Due to co-elution, it experiences the same matrix-induced ion suppression or enhancement as the analyte at the exact same point in time. | Very Good: If there is a slight retention time difference, it may not perfectly compensate for matrix effects that are highly localized within the chromatographic peak. |
Experimental Protocols: A Representative Bioanalytical Method
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or Dantrolene-d4 at a concentration of 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or Negative ion mode (to be optimized for dantrolene).
-
MRM Transitions:
-
Dantrolene: To be determined (e.g., Q1: 315.1 m/z -> Q3: 252.1 m/z).
-
This compound: To be determined (e.g., Q1: 318.1 m/z -> Q3: 255.1 m/z).
-
Dantrolene-d4: To be determined (e.g., Q1: 319.1 m/z -> Q3: 256.1 m/z).
-
-
Collision Energy and other MS parameters: To be optimized for each transition.
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizing the Workflow and Rationale
To better illustrate the process and the decision-making logic, the following diagrams are provided.
A Comparative Guide to Analytical Methods for Dantrolene Quantification with a Focus on the Utility of Dantrolene-¹³C₃ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods for the quantification of Dantrolene in biological matrices. While a formal inter-laboratory comparison study using Dantrolene-¹³C₃ is not publicly available, this document synthesizes data from published validated methods to offer a performance comparison. The use of a stable isotope-labeled internal standard like Dantrolene-¹³C₃ is considered the gold standard in quantitative mass spectrometry for its ability to minimize analytical variability.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the performance characteristics of different analytical methods reported for Dantrolene quantification. The inclusion of Dantrolene-¹³C₃ as an internal standard in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is projected to provide the highest accuracy and precision.
Table 1: Performance Characteristics of LC-MS/MS Methods for Dantrolene Quantification
| Parameter | UPLC-MS/MS Method 1 |
| Linearity Range | 25–2500 ng/mL[1][2] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL[1][2] |
| Internal Standard (IS) | Citalopram[1][2] |
| Sample Preparation | Liquid-Liquid Extraction[1][2] |
| Biological Matrix | Human Plasma[1][2] |
| Run Time | < 1 min[1][2] |
Note: The use of Dantrolene-¹³C₃ as an internal standard in this method would likely improve accuracy and precision by correcting for matrix effects and variability in sample preparation and instrument response.
Table 2: Performance Characteristics of Other Analytical Methods for Dantrolene Quantification
| Parameter | RP-HPLC Method | HPTLC Method |
| Linearity Range | 2.5–12.5 µg/mL[3] | 0.1–1.5 µ g/band [4] |
| Limit of Quantification (LOQ) | 1.22 µg/mL[3] | Not explicitly stated, but detection starts at 0.1 µg/mL[4] |
| Detector | UV at 380 nm[3] | UV scanning at 380 nm[4] |
| Biological Matrix | Not specified (Bulk and Pharmaceutical Dosage Form)[3] | Not specified (Pharmaceutical Formulation)[4] |
Experimental Protocols
This section details a representative experimental protocol for the quantification of Dantrolene in human plasma using an LC-MS/MS method with Dantrolene-¹³C₃ as an internal standard. This protocol is a synthesis of best practices from published methods.
Protocol: Quantification of Dantrolene in Human Plasma by LC-MS/MS using Dantrolene-¹³C₃
1. Materials and Reagents
-
Dantrolene analytical standard
-
Dantrolene-¹³C₃ (internal standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Tertiary butyl methyl ether (for liquid-liquid extraction)
-
Deionized water (18.2 MΩ·cm)
2. Preparation of Stock and Working Solutions
-
Prepare stock solutions of Dantrolene and Dantrolene-¹³C₃ in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the Dantrolene stock solution to create calibration standards ranging from 25 ng/mL to 2500 ng/mL in blank human plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in blank human plasma.
-
Prepare a working solution of Dantrolene-¹³C₃ at an appropriate concentration.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add the working solution of Dantrolene-¹³C₃.
-
Add an appropriate volume of extraction solvent (e.g., tertiary butyl methyl ether).
-
Vortex mix for a specified time (e.g., 5 minutes).
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for Dantrolene and Dantrolene-¹³C₃.
-
5. Data Analysis
-
Quantify Dantrolene in the samples by calculating the peak area ratio of Dantrolene to Dantrolene-¹³C₃ and comparing it to the calibration curve.
Mandatory Visualizations
Diagram 1: Analytical Workflow
Caption: Workflow for Dantrolene quantification in plasma.
Diagram 2: Principle of Stable Isotope Dilution Analysis
Caption: Principle of stable isotope dilution analysis.
References
The Gold Standard in Regulated Bioanalysis: A Comparative Guide to Dantrolene-13C3 Accuracy and Precision
For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensuring data integrity. This guide provides an objective comparison of the performance of the stable isotope-labeled (SIL) internal standard, Dantrolene-13C3, against a non-labeled alternative, citalopram, for the quantitative analysis of dantrolene in biological matrices.
The use of an internal standard (IS) is a cornerstone of robust bioanalytical methods, serving to correct for variability during sample processing and analysis.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of monitoring the internal standard response to ensure the accuracy and reliability of reported drug concentrations.[1] While various compounds can be employed as internal standards, stable isotope-labeled versions of the analyte, such as this compound, are widely considered the gold standard due to their similar physicochemical properties to the analyte of interest. This guide delves into the practical implications of this choice by presenting available data and methodologies.
Performance Comparison: this compound vs. Citalopram
The selection of an internal standard directly impacts the accuracy and precision of a bioanalytical method. Ideally, an IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. A stable isotope-labeled internal standard like this compound is structurally identical to dantrolene, with the only difference being the incorporation of heavier isotopes. This subtle modification results in a distinct mass-to-charge ratio (m/z) detectable by mass spectrometry, while preserving the chromatographic retention time and ionization efficiency, making it an ideal tool to track and compensate for analytical variability.
In contrast, a non-labeled internal standard, such as citalopram, is a structurally unrelated compound chosen for its similar chromatographic behavior and distinct mass spectrum. While a more readily available and cost-effective option, its different chemical nature can lead to variations in extraction recovery and matrix effects that may not perfectly mirror those of dantrolene, potentially compromising the accuracy and precision of the results.
The following table summarizes the validation parameters for a UPLC-MS/MS method for the simultaneous quantification of dantrolene and paracetamol in human plasma using citalopram as the internal standard.[2] Unfortunately, a directly comparable, published dataset for a validated method using this compound was not available at the time of this guide's creation. However, the principles of bioanalytical method validation dictate that a stable isotope-labeled internal standard is expected to provide superior performance in terms of accuracy and precision due to its ability to more effectively compensate for matrix effects and procedural losses.
| Parameter | Dantrolene with Citalopram IS[2] | Dantrolene with this compound IS (Expected) |
| Linearity Range | 25-2500 ng/mL | Expected to be similar or better |
| Accuracy (% Bias) | Within ±15% | Expected to be consistently within ±15% |
| Precision (% CV) | Within 15% | Expected to be lower (better) |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | Expected to be similar or lower |
Note: The performance data for this compound is an expected outcome based on established principles of bioanalytical method validation favoring the use of stable isotope-labeled internal standards. A direct head-to-head comparison study would be required for definitive confirmation.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are the key experimental protocols for the UPLC-MS/MS analysis of dantrolene using citalopram as an internal standard. A detailed, validated protocol for a method using this compound is not publicly available in the searched literature.
Method Using Citalopram as Internal Standard[2]
1. Sample Preparation:
-
A liquid-liquid extraction procedure is employed.
-
To a plasma sample, an internal standard working solution of citalopram is added.
-
The extraction is performed using tertiary butyl methyl ether.
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted for analysis.
2. Chromatographic Conditions:
-
System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: Reversed-phase C18 column (1.7 µm, 2.1 × 30 mm).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (80:20, v/v) in an isocratic mode.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: Not specified.
3. Mass Spectrometric Conditions:
-
System: Tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes.
-
Detection: Multiple-reaction monitoring (MRM) mode.
-
MRM Transitions:
-
Dantrolene: Not explicitly stated in the abstract.
-
Citalopram (IS): Not explicitly stated in the abstract.
-
Workflow and Pathway Visualizations
To further clarify the bioanalytical process, the following diagrams illustrate the experimental workflow and the logical relationship in choosing an internal standard.
Caption: Bioanalytical workflow for dantrolene analysis.
Caption: Logic for internal standard selection in bioanalysis.
Conclusion
In regulated bioanalysis, the pursuit of the highest accuracy and precision is non-negotiable. The use of a stable isotope-labeled internal standard, such as this compound, is the industry-preferred approach to minimize analytical variability and ensure the generation of reliable pharmacokinetic data. While alternative internal standards like citalopram can be utilized in validated methods, the inherent chemical and physical similarities of a SIL IS to the analyte provide a more robust and scientifically sound strategy for mitigating matrix effects and other sources of error. For researchers and drug development professionals, investing in a stable isotope-labeled internal standard like this compound is a critical step towards achieving the highest quality data in regulated bioanalytical studies.
References
- 1. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of dantrolene and its metabolites, 5-hydroxydantrolene and nitro-reduced acetylated dantrolene (F 490), in plasma and urine of man and dog by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing different analytical platforms for Dantrolene analysis with Dantrolene-13C3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three common analytical platforms for the quantification of Dantrolene, a postsynaptic muscle relaxant, and its isotopically labeled internal standard, Dantrolene-13C3. The platforms reviewed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate analytical method is critical for accurate pharmacokinetic, bioequivalence, and quality control studies.
Executive Summary
The choice of an analytical platform for Dantrolene analysis is dependent on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and throughput.
-
UPLC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for bioanalytical applications where low concentrations of Dantrolene need to be quantified in complex biological matrices like plasma.[1][2]
-
HPLC-UV provides a balance of performance and accessibility, suitable for routine quality control of pharmaceutical formulations and can be adapted for the analysis of biological samples, although with potentially higher limits of detection compared to UPLC-MS/MS.
-
HPTLC is a cost-effective and high-throughput method, well-suited for the simultaneous analysis of multiple samples and for the quantification of Dantrolene in pharmaceutical dosage forms.
Performance Comparison of Analytical Platforms
The following table summarizes the key quantitative performance parameters of the different analytical platforms for Dantrolene analysis.
| Parameter | HPLC-UV | HPTLC | UPLC-MS/MS |
| Linearity Range | 0.5 - 15 µg/mL | 0.1 - 1.5 µ g/band | 25 - 2500 ng/mL[2] |
| Limit of Detection (LOD) | Not explicitly stated, but method is sensitive for pharmaceutical formulations. | Not explicitly stated, but described as highly sensitive. | Not explicitly stated, but LLOQ is 25 ng/mL.[2] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated for bioanalysis. | Not explicitly stated for bioanalysis. | 25 ng/mL[2] |
| Accuracy (% Recovery) | Mean recoveries ranging from 99.5 – 100.6% in pharmaceutical preparations. | Good recoveries reported, confirming good accuracy. | Within-run and between-run accuracy within ±15% of nominal concentrations. |
| Precision (%RSD) | Not explicitly stated. | Not explicitly stated. | Within-run and between-run precision did not exceed 15%. |
| Internal Standard | Dexamethasone (in some methods) | Not typically used in the cited method. | This compound (recommended) or Citalopram[2] |
| Sample Throughput | Moderate | High | High (analysis time of < 1 min per sample)[2] |
| Selectivity | Good for pharmaceutical formulations, potential for interference in complex matrices. | Good separation from impurities and degradation products. | Excellent, due to mass spectrometric detection.[1][2] |
| Primary Application | Quality control of pharmaceutical formulations, can be adapted for bioanalysis. | Quality control, stability studies, and impurity profiling. | Bioanalysis (pharmacokinetics, bioequivalence), therapeutic drug monitoring.[1][2] |
Experimental Protocols
UPLC-MS/MS Method for Dantrolene in Human Plasma
This method is ideal for the sensitive and selective quantification of Dantrolene in biological matrices.[1][2]
-
Sample Preparation: Liquid-liquid extraction with tertiary butyl methyl ether is performed to isolate Dantrolene and the internal standard from plasma samples.[2]
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 1.7 µm, 2.1 × 30 mm).[2]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and 0.1% formic acid (80:20, v/v).[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Internal Standard: Citalopram was used in the cited study; however, this compound is the recommended stable isotope-labeled internal standard for optimal accuracy and precision.[2]
-
-
Mass Spectrometric Detection:
HPLC-UV Method for Dantrolene in Pharmaceutical Formulations
This method is a robust and widely accessible technique for quality control purposes.
-
Sample Preparation: Dissolution of the pharmaceutical formulation in a suitable solvent, followed by filtration.
-
Chromatographic Conditions:
-
Column: Cogent Bidentate C18™, 4μm, 100Å.
-
Mobile Phase: 60% DI Water / 40% Acetonitrile / 0.1% Formic Acid (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 225 nm.
-
-
Internal Standard: Not always necessary for pharmaceutical analysis but can improve precision.
HPTLC Method for Dantrolene and its Impurities
This method offers high throughput and is suitable for stability and impurity testing.
-
Sample Preparation: Extraction of Dantrolene from the sample matrix and application onto the HPTLC plate.
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC silica gel 60 F254 plates.
-
Mobile Phase: Chloroform–ethyl acetate–acetic acid (10:0.5:0.01, by volume).
-
Detection: UV scanning at 380 nm.
-
Visualizations
Dantrolene's Mechanism of Action: Inhibition of Calcium Release
Dantrolene exerts its muscle relaxant effect by directly inhibiting the ryanodine receptor (RyR1), a calcium release channel located on the membrane of the sarcoplasmic reticulum in skeletal muscle. This inhibition prevents the release of calcium ions (Ca2+) into the cytoplasm, thereby uncoupling the electrical excitation of the muscle cell from the mechanical contraction.
Caption: Dantrolene's inhibitory action on the Ryanodine Receptor 1 (RyR1).
General Analytical Workflow for Dantrolene Quantification
The following diagram illustrates a typical workflow for the analysis of Dantrolene in a biological sample using a chromatographic method with an internal standard.
Caption: A generalized workflow for Dantrolene analysis.
References
Performance of Dantrolene-13C3 in different biological matrices (e.g., plasma vs. urine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Dantrolene-13C3 as an internal standard for the quantification of dantrolene in two key biological matrices: plasma and urine. The information presented is essential for researchers involved in pharmacokinetic, toxicokinetic, and bioavailability studies.
Introduction to Dantrolene and the Role of an Internal Standard
Dantrolene is a post-synaptic muscle relaxant that acts by inhibiting the release of calcium ions from the sarcoplasmic reticulum, a critical step in muscle contraction.[1][2] It achieves this by binding to the ryanodine receptor (RyR1), thereby reducing excitation-contraction coupling.[1][3][4] This mechanism makes it a crucial treatment for malignant hyperthermia.[1][2][5]
In bioanalytical method development, the use of a stable isotope-labeled internal standard, such as this compound, is the gold standard. It closely mimics the analyte's chemical and physical properties, ensuring high accuracy and precision by compensating for variability during sample preparation and analysis.
Comparative Performance of this compound in Plasma and Urine
Urine is often considered a more challenging matrix than plasma due to its wide variability in pH, ionic strength, and the presence of diverse endogenous compounds that can cause significant matrix effects.[5][6] Plasma, while also complex, tends to be a more consistent matrix. The use of a stable isotope-labeled internal standard like this compound is crucial to mitigate these matrix-induced variations in both sample types.
The following table summarizes the expected performance of this compound based on typical acceptance criteria for bioanalytical method validation as stipulated by regulatory bodies like the FDA and EMA.
| Performance Parameter | Biological Matrix | Expected Performance with this compound | Rationale for Performance |
| Linearity (r²) | Plasma | ≥ 0.99 | Lower matrix complexity and consistent composition generally lead to a highly linear response. |
| Urine | ≥ 0.99 | Despite higher matrix variability, the co-eluting nature of the stable isotope internal standard effectively corrects for non-linear effects. | |
| Accuracy (% Bias) | Plasma | Within ±15% of nominal value (±20% at LLOQ) | The internal standard effectively tracks the analyte through extraction and ionization, minimizing bias. |
| Urine | Within ±15% of nominal value (±20% at LLOQ) | This compound co-elutes and experiences similar matrix effects (ion suppression or enhancement) as dantrolene, leading to accurate quantification. | |
| Precision (% CV) | Plasma | ≤ 15% (≤ 20% at LLOQ) | The consistent nature of plasma and the use of an ideal internal standard result in high precision. |
| Urine | ≤ 15% (≤ 20% at LLOQ) | The ability of this compound to compensate for the high variability in urine composition ensures precise measurements. | |
| Recovery (%) | Plasma | Consistent and reproducible, though not necessarily 100% | The primary role of the internal standard is to ensure that the recovery of the analyte is consistent across samples, which is more critical than achieving 100% recovery. |
| Urine | More variable than plasma, but consistent between analyte and IS | The internal standard's similar physicochemical properties ensure that its recovery mirrors that of the analyte, even in a more complex matrix. | |
| Matrix Effect | Plasma | Minimal to moderate, effectively compensated | The stable isotope internal standard co-elutes and experiences the same ionization effects as the analyte, normalizing the response. |
| Urine | Potentially significant and variable, but effectively compensated | Due to the high and variable concentration of salts and other endogenous components, matrix effects can be pronounced. The use of this compound is critical for accurate quantification.[5][6] |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Experimental Protocols
Below are detailed methodologies for the quantification of dantrolene in plasma and urine using this compound as an internal standard, based on common practices in bioanalytical laboratories.
Sample Preparation
Plasma:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay range).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Urine:
-
Centrifuge the urine sample at 2,000 x g for 5 minutes to remove particulate matter.
-
To 100 µL of the supernatant in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.
-
Add 100 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Vortex briefly to mix.
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dantrolene: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized, typically +3 Da from the unlabeled dantrolene precursor).
-
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Mechanism of action of Dantrolene.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dantrolene Formulations Utilizing Dantrolene-13C3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different dantrolene formulations, with a focus on the application of the stable isotope-labeled internal standard, Dantrolene-13C3, for accurate pharmacokinetic and bioequivalence assessment. While direct comparative studies explicitly detailing the use of this compound were not found in the public domain, this guide outlines the established best practices and presents a detailed, recommended experimental protocol for such a study. The data presented is based on published bioequivalence studies of different dantrolene formulations.
Introduction
Dantrolene is a direct-acting skeletal muscle relaxant used in the treatment of malignant hyperthermia, a life-threatening condition triggered by certain anesthetics.[1][2] It functions by binding to the ryanodine receptor 1 (RyR1) in skeletal muscle, thereby inhibiting the release of calcium from the sarcoplasmic reticulum and preventing the cascade of events leading to hypermetabolism.[1][3][4] Given the critical nature of its application, ensuring the bioequivalence of different dantrolene formulations is paramount. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving the highest level of accuracy and precision in pharmacokinetic studies.[5][6][7]
Mechanism of Action: Dantrolene and the Ryanodine Receptor
Dantrolene exerts its therapeutic effect by modulating intracellular calcium levels. The signaling pathway is initiated by the depolarization of the muscle cell membrane, which triggers the release of calcium from the sarcoplasmic reticulum through the RyR1 channel. In malignant hyperthermia, this process becomes uncontrolled. Dantrolene acts by directly binding to the RyR1, reducing the channel's open probability and thereby decreasing the release of calcium into the cytoplasm.[1][3][4][8]
Comparative Pharmacokinetic Data
Bioequivalence studies are crucial for comparing the performance of a new drug formulation to a reference product. The following tables summarize pharmacokinetic data from a clinical study comparing a novel intravenous dantrolene formulation (NPJ5008) with the reference formulation (Dantrium®).[9][10][11]
Table 1: Pharmacokinetic Parameters of Dantrolene (Free Acid) after a Single 60 mg Intravenous Dose
| Parameter | NPJ5008 (Test) | Dantrium® (Reference) | Geometric Mean Ratio (%) | 90% Confidence Interval |
| AUC₀-last (ng·h/mL) | 13,380 | 14,820 | 90.24 | 80.00 - 101.80 |
| AUC₀-∞ (ng·h/mL) | 13,760 | 15,210 | 90.44 | 80.25 - 101.92 |
| Cmax (ng/mL) | 2,460 | 2,750 | 89.45 | 78.48 - 101.96 |
| T½ (h) | 11.2 | 11.0 | - | - |
AUC₀-last: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. T½: Elimination half-life.
Table 2: Preclinical Toxicokinetic Data in Rats (Day 1)
| Formulation | Dose (mg/kg) | Sex | Cmax (ng/mL) | AUC₀-₂₄ (ng·h/mL) |
| NPJ5008 | 5 | Male | 1,810 | 13,800 |
| Female | 1,470 | 17,900 | ||
| Dantrium® | 5 | Male | 2,520 | 21,100 |
| Female | 1,510 | 19,900 |
Data from a preclinical study in rats.[12]
Experimental Protocol: Bioequivalence Study of Dantrolene Formulations using this compound
This section outlines a recommended protocol for a bioequivalence study comparing a test formulation of dantrolene with a reference formulation, employing this compound as an internal standard for quantitative analysis by LC-MS/MS.
Study Design
A randomized, single-dose, two-period, two-sequence crossover study in healthy human volunteers is recommended.[9][10]
-
Participants: A sufficient number of healthy male and female volunteers to provide statistical power.
-
Treatment:
-
Test Product: Single intravenous dose of the new dantrolene formulation.
-
Reference Product: Single intravenous dose of the reference dantrolene formulation (e.g., Dantrium®).
-
-
Washout Period: A washout period of at least 10 times the elimination half-life of dantrolene (approximately 120 hours) between the two treatment periods.[13]
Sample Collection
Venous blood samples are collected in tubes containing an appropriate anticoagulant at predefined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).[14] Plasma is separated by centrifugation and stored at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
-
Thawing and Spiking: Plasma samples are thawed, and an aliquot is spiked with a known concentration of this compound solution (internal standard).
-
Protein Precipitation: A protein precipitating agent (e.g., acetonitrile) is added to the plasma samples to remove proteins.
-
Centrifugation: The samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant is transferred to a clean tube.
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is suitable for the separation of dantrolene.[15][16]
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid is typically used.[15][16]
-
Mass Spectrometry: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions for both dantrolene and this compound are monitored for quantification.
Table 3: Example MRM Transitions for Dantrolene and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dantrolene | 315.1 | 238.1 |
| This compound | 318.1 | 241.1 |
(Note: These are hypothetical MRM transitions and should be optimized during method development.)
Data Analysis
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio of dantrolene to this compound against the concentration of dantrolene standards.
-
Pharmacokinetic Parameters: The plasma concentration-time data for each subject are used to calculate pharmacokinetic parameters such as AUC₀-t, AUC₀-∞, Cmax, and Tmax.
-
Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of the test to reference product for AUC and Cmax are calculated. For bioequivalence to be established, these intervals should fall within the acceptance range of 80-125%.[9][10][11]
Workflow and Rationale Diagrams
Conclusion
The comparison of different dantrolene formulations is critical for ensuring therapeutic equivalence, especially in the context of treating life-threatening conditions like malignant hyperthermia. While published studies provide valuable bioequivalence data, the use of a stable isotope-labeled internal standard such as this compound is the recommended best practice for achieving the most reliable and accurate results in pharmacokinetic studies. The detailed experimental protocol provided in this guide serves as a robust framework for researchers and drug development professionals to design and conduct definitive bioequivalence studies for dantrolene formulations, ultimately ensuring patient safety and therapeutic efficacy.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Dantrolene in human malignant hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. This compound, Honeywell Fluka 10 mg | Buy Online | Honeywell Fluka | Fisher Scientific [fishersci.co.uk]
- 5. metsol.com [metsol.com]
- 6. Applications of stable isotopes in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Acanthus Research [acanthusresearch.com]
- 9. Pharmacokinetics of intravenous dantrolene in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The novel rapid formulation of intravenous dantrolene (NPJ5008) versus standard dantrolene (Dantrium®): A clinical part-randomised phase 1 study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative determination of dantrolene sodium and its metabolites by differential pulse polarography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijcrt.org [ijcrt.org]
- 13. researchgate.net [researchgate.net]
- 14. Spectrometric Analysis of Dantrolene Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Receptor Binding Assays: Dantrolene-13C3 vs. Radiolabeled Ligands
In the landscape of drug discovery and molecular pharmacology, receptor binding assays are a cornerstone for characterizing ligand-receptor interactions. The choice of labeling methodology for a ligand is critical and can significantly impact the experimental workflow, safety, and the nature of the data obtained. This guide provides an objective comparison between the use of stable isotope-labeled ligands, specifically Dantrolene-13C3, and traditional radiolabeled ligands in receptor binding assays targeting the ryanodine receptor (RyR).
Introduction to the Ligands and the Target
Dantrolene is a postsynaptic muscle relaxant that acts by binding to the ryanodine receptor 1 (RyR1), a calcium release channel in the sarcoplasmic reticulum of skeletal muscle, thereby inhibiting the release of calcium.[1][2] It is a primary therapeutic agent for malignant hyperthermia.[1][3] The binding site for dantrolene on RyR1 has been identified within the N-terminal region of the protein.[4][5]
Radiolabeled ligands , such as [3H]ryanodine, have been the gold standard for studying the RyR channel. Ryanodine binds to the open state of the RyR channel with high affinity, making [3H]ryanodine binding a reliable indicator of channel activity.[6][7]
This compound is a stable isotope-labeled (SIL) version of dantrolene. Unlike radioactive isotopes, stable isotopes do not decay and emit radiation, offering a safer alternative.[8] Assays using SIL ligands typically rely on mass spectrometry for detection and quantification.[9][10][11]
Principles of the Assay Methodologies
The fundamental principle of a competitive binding assay is to measure the ability of an unlabeled compound to displace a labeled ligand from its receptor. This allows for the determination of the unlabeled compound's binding affinity.
Radiolabeled Ligand Binding Assay
This traditional method involves incubating a source of receptors (e.g., cell membranes, tissue homogenates) with a fixed concentration of a radiolabeled ligand (e.g., [3H]ryanodine) and varying concentrations of the unlabeled test compound (e.g., dantrolene). The amount of bound radioligand is quantified by measuring its radioactive decay using a scintillation counter.[12][13][14]
This compound (Stable Isotope-Labeled) Binding Assay
A binding assay using this compound would follow a similar competitive binding principle. However, instead of detecting radioactivity, the amount of bound this compound would be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] This technique allows for the direct detection and quantification of the labeled ligand based on its mass-to-charge ratio, offering high sensitivity and specificity.
Comparative Analysis: this compound vs. Radiolabeled Ligands
| Feature | This compound (Stable Isotope-Labeled) | Radiolabeled Ligands (e.g., [3H]Ryanodine) |
| Detection Method | Mass Spectrometry (LC-MS/MS) | Scintillation Counting |
| Safety | Non-radioactive, no radiation risk.[8] | Radioactive, requires specialized handling, licensing, and disposal of hazardous waste.[15][16] |
| Cost | High initial instrument cost (mass spectrometer), but lower disposal costs. | Lower initial instrument cost (scintillation counter), but ongoing costs for radioactive waste disposal and regulatory compliance.[16] |
| Sensitivity | High, capable of detecting low quantities of ligand.[10] | High, a well-established and sensitive method.[16] |
| Specificity | Highly specific due to detection based on molecular mass.[9] | High, but can be affected by non-specific binding of the radioligand.[17] |
| Throughput | Can be high with modern autosamplers and fast LC methods.[10] | High, especially with scintillation proximity assays (SPA).[14] |
| Availability | Custom synthesis of SIL compounds may be required. | A wide variety of radiolabeled ligands are commercially available. |
| Workflow Complexity | Requires expertise in mass spectrometry. Sample preparation can be more involved. | Well-established and straightforward protocols are widely available.[12][13] |
| Data Quality | Provides direct quantification of the bound ligand.[9] | Provides a robust measure of binding activity.[18] |
Experimental Protocols
[3H]Ryanodine Binding Assay Protocol (Radiolabeled)
This protocol is a generalized representation based on established methods.[6][12][13]
-
Preparation of Membranes: Isolate sarcoplasmic reticulum (SR) membranes from skeletal muscle tissue or from cells expressing the ryanodine receptor.
-
Binding Reaction: In a microcentrifuge tube, combine:
-
50-100 µg of SR membrane protein
-
Binding buffer (e.g., 0.2 M KCl, 20 mM HEPES, pH 7.4)
-
A fixed concentration of [3H]ryanodine (e.g., 2-10 nM)
-
Varying concentrations of unlabeled dantrolene or other competitor.
-
Specific concentrations of Ca2+ and other modulators (e.g., ATP, caffeine) as required.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at 37°C to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled ryanodine. Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration to determine the IC50, which can then be used to calculate the Ki.
Hypothetical this compound Binding Assay Protocol (Stable Isotope-Labeled)
This protocol is based on the principles of mass spectrometry-based binding assays.[9][10]
-
Preparation of Membranes: Same as the radiolabeled protocol.
-
Binding Reaction: In a microcentrifuge tube, combine:
-
50-100 µg of SR membrane protein
-
Binding buffer
-
A fixed concentration of this compound
-
Varying concentrations of unlabeled dantrolene or other competitor.
-
-
Incubation: Incubate to reach equilibrium.
-
Separation of Bound and Free Ligand: Same filtration method as the radiolabeled protocol.
-
Elution of Bound Ligand: Elute the bound this compound from the filters using an appropriate solvent (e.g., methanol/acetonitrile mixture).
-
Sample Preparation for MS: Add a known concentration of an internal standard (e.g., Dantrolene-d5) to the eluted sample. Evaporate the solvent and reconstitute in a mobile phase-compatible solvent.
-
Quantification by LC-MS/MS: Inject the sample into an LC-MS/MS system. Separate the analyte from other components using liquid chromatography and detect and quantify this compound and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Construct a standard curve to determine the concentration of bound this compound. The subsequent competitive binding analysis is similar to the radiolabeled assay.
Signaling Pathways and Workflows
Dantrolene's Mechanism of Action on the Ryanodine Receptor
Caption: Dantrolene inhibits muscle contraction by binding to RyR1 and preventing Ca²⁺ release.
Experimental Workflow Comparison
Caption: Comparison of workflows for radiolabeled versus stable isotope-labeled binding assays.
Conclusion
Both radiolabeled and stable isotope-labeled ligands offer powerful tools for studying receptor binding. Radiolabeled ligand assays are a well-established, robust, and sensitive method. However, they come with significant safety, regulatory, and disposal burdens.
The use of this compound in conjunction with mass spectrometry represents a modern, safer alternative. While requiring a larger initial investment in equipment and expertise, this approach eliminates the hazards associated with radioactivity and can provide highly specific and sensitive data. The choice between these methods will depend on the specific needs of the laboratory, available resources, and long-term safety and cost considerations. For laboratories equipped with mass spectrometry capabilities, the development of stable isotope-labeled binding assays offers a compelling alternative to traditional radioligand-based methods.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacological distinction between dantrolene and ryanodine binding sites: evidence from normal and malignant hyperthermia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms [mdpi.com]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Identification of a dantrolene-binding sequence on the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchmap.jp [researchmap.jp]
- 7. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. metsol.com [metsol.com]
- 9. Development and validation of a mass spectrometry binding assay for mGlu5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [3H]Ryanodine binding assays. [bio-protocol.org]
- 13. [3H]Ryanodine binding assays [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Receptor-ligand binding assays: technologies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 17. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Dantrolene-13C3
This guide provides crucial safety and logistical information for the proper disposal of Dantrolene-13C3, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established guidelines for the handling of Dantrolene and stable isotope-labeled compounds.
Important Note: As this compound is a non-radioactive, stable isotope-labeled compound, its chemical properties and associated hazards are considered identical to those of unlabeled Dantrolene.[1] Therefore, the disposal procedures for Dantrolene should be followed. No additional precautions related to radioactivity are necessary.[1]
Chemical and Safety Data Summary
The following table summarizes key data pertinent to the safe handling and disposal of this compound.
| Property | Value | Citation |
| Chemical Name | 1-[[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |
| Molecular Formula | C11(13C)3H10N4O5 | [2] |
| Molecular Weight | 317.23 g/mol | [2] |
| Hazard Classification | Hazardous Material | |
| Primary Disposal Route | Licensed Waste Disposal Contractor | |
| Unsuitable Disposal | Sewer System, General Laboratory Waste | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, regional, and national environmental regulations. The generation of waste should be minimized whenever possible.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., personal protective equipment, labware), as hazardous chemical waste.
-
Segregate this compound waste from non-hazardous and radioactive waste streams.[1]
2. Containerization and Labeling:
-
Collect waste in a designated, properly sealed, and clearly labeled container.
-
The label should include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
Associated hazards (e.g., "Toxic")
-
Accumulation start date
-
3. Storage:
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
4. Arrange for Professional Disposal:
-
Contact a licensed environmental waste management contractor for the collection and disposal of the hazardous waste.
-
Provide the contractor with a complete and accurate description of the waste, including a Safety Data Sheet (SDS) for Dantrolene if a specific SDS for this compound is unavailable.
5. Spill Management:
-
In the event of a spill, avoid generating dust.
-
Use a HEPA-filtered vacuum or wet methods for cleanup.
-
Collect all spill cleanup materials and treat them as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound. Caption: Logical workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
